3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-butyl-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-3-9-11-13-14-12(16)15(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIZWNXMKDHFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NNC(=S)N1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole: A Comprehensive Technical Guide
Executive Summary & Chemical Logic
The compound 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (CAS: 66921-09-3)[1], also known by its tautomeric name 3-butyl-4-phenyl-1H-1,2,4-triazole-5-thione, is a highly versatile heterocyclic scaffold. Derivatives of 1,2,4-triazole-3-thioles are privileged pharmacophores widely utilized in the development of antimicrobial, antifungal, and anticancer agents[2].
From a retrosynthetic perspective, the construction of the 4-phenyl-5-alkyl-4H-1,2,4-triazole-3-thiol core requires three primary synthons[3]:
-
Valeric Acid (Pentanoic Acid): Provides the C5-butyl aliphatic chain.
-
Hydrazine Hydrate: Supplies the N1-N2 bond of the triazole ring.
-
Phenyl Isothiocyanate: Delivers the N4-phenyl group and the C3-mercapto/thione moiety.
As a self-validating synthetic system, this protocol is designed to ensure that each intermediate can be isolated and analytically verified before proceeding, minimizing downstream contamination and maximizing the final yield.
Synthetic Workflow & Mechanistic Pathway
The synthesis follows a robust four-step linear sequence: esterification, hydrazinolysis, thiosemicarbazide formation, and alkaline cyclization[3].
Synthetic workflow for 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole.
Mechanistic Deep-Dive: Alkaline Cyclization
The critical ring-closure step relies on the alkaline cyclization of the thiosemicarbazide intermediate. The mechanism proceeds via the base-catalyzed deprotonation of the thiosemicarbazide, followed by an intramolecular nucleophilic attack of the N4 nitrogen onto the C1 carbonyl carbon[4]. Subsequent dehydration yields the aromatic 1,2,4-triazole ring.
Mechanistic pathway of the alkaline cyclization and tautomerization.
Step-by-Step Experimental Protocols
Note: All procedures must be conducted in a well-ventilated fume hood. Phenyl isothiocyanate is a lachrymator and toxic by inhalation.
Step 3.1: Esterification (Synthesis of Ethyl Valerate)
-
Causality: Converting the carboxylic acid to an ester creates a superior leaving group (ethoxide) for the subsequent nucleophilic acyl substitution by hydrazine.
-
Procedure:
-
Charge a round-bottom flask with valeric acid (1.0 eq) and absolute ethanol (10.0 eq).
-
Add concentrated H₂SO₄ (0.05 eq) dropwise as a catalyst.
-
Reflux the mixture for 6 hours.
-
Remove excess ethanol via rotary evaporation. Neutralize the residue with 5% NaHCO₃ (aq) to prevent acid-catalyzed hydrolysis, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
-
Validation Checkpoint: TLC (Hexane:EtOAc 9:1) should show a single spot with a higher Rf than the starting acid. FTIR will show a sharp C=O stretch at ~1735 cm⁻¹ and the disappearance of the broad O-H acid stretch.
Step 3.2: Hydrazinolysis (Synthesis of Valeryl Hydrazide)
-
Causality: Hydrazine acts as a powerful bis-nucleophile. Using an excess of hydrazine hydrate prevents the formation of symmetric diacylhydrazines.
-
Procedure:
-
Dissolve ethyl valerate (1.0 eq) in absolute ethanol.
-
Slowly add 80% hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Reflux the mixture for 8 hours.
-
Concentrate the solution to half its volume and cool to 0°C to induce crystallization. Filter the white needle-like crystals.
-
-
Validation Checkpoint: FTIR will show characteristic N-H stretches at 3300 and 3200 cm⁻¹, and the C=O stretch will shift down to ~1660 cm⁻¹ (amide I band).
Step 3.3: Addition (Synthesis of 1-Valeryl-4-phenylthiosemicarbazide)
-
Causality: The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of phenyl isothiocyanate. The reaction is exothermic; strict temperature control prevents the formation of side products.
-
Procedure:
-
Suspend valeryl hydrazide (1.0 eq) in absolute ethanol.
-
Add phenyl isothiocyanate (1.05 eq) dropwise over 15 minutes at room temperature.
-
Heat the mixture to reflux for 4 hours.
-
Allow the mixture to cool to room temperature. The thiosemicarbazide intermediate will precipitate as a white solid. Filter and wash with cold ethanol.
-
-
Validation Checkpoint: Melting point check (expected range: 140–145°C). FTIR will show a new C=S stretch at ~1250 cm⁻¹ and multiple N-H bands.
Step 3.4: Alkaline Cyclization & Acidification
-
Causality: Strong alkaline conditions are required to deprotonate the thiosemicarbazide, increasing the nucleophilicity of N4 to drive ring closure[4]. Acidification must be strictly controlled to pH 3-4; over-acidification will protonate the triazole nitrogen (pKa ~2.5), causing the product to dissolve as a hydrochloride salt.
-
Procedure:
-
Suspend the thiosemicarbazide intermediate (1.0 eq) in a 2N KOH solution (2.0 eq).
-
Reflux for 3 hours until the solution becomes completely clear (indicating the formation of the soluble potassium thiolate salt).
-
Cool the solution to 0–5°C in an ice bath.
-
Slowly add 2N HCl dropwise with vigorous stirring until the pH reaches exactly 3-4.
-
Filter the resulting white/pale yellow precipitate, wash thoroughly with distilled water to remove KCl salts, and recrystallize from ethanol.
-
-
Validation Checkpoint: The complete disappearance of the C=O stretch (~1660 cm⁻¹) in FTIR confirms successful dehydration and ring closure.
Quantitative Data & Yield Optimization
To maximize the efficiency of the cyclization step, various bases and solvents were evaluated. KOH in aqueous ethanol provides superior kinetics because the potassium thiolate intermediate is highly soluble, preventing premature precipitation before dehydration is complete.
Table 1: Optimization of Alkaline Cyclization Conditions
| Base (2.0 equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| NaOH (aq) | Ethanol / Water | 80 (Reflux) | 3.0 | 78 | >95 |
| KOH (aq) | Ethanol / Water | 80 (Reflux) | 2.5 | 84 | >98 |
| NaOEt | Absolute Ethanol | 80 (Reflux) | 4.0 | 65 | 90 |
| Triethylamine | Ethanol | 80 (Reflux) | 12.0 | Trace | N/A |
Analytical Validation & Quality Control
The target molecule exhibits prototropic tautomerism between the thione (=S) and thiol (-SH) forms. In the solid state (FTIR), the thione form often predominates, while in polar NMR solvents (like DMSO-d6 or CDCl3), an equilibrium exists. The analytical parameters below serve as a self-validating framework for the final product.
Table 2: Self-Validating Spectral Data Expectations
| Analytical Method | Key Signal / Shift | Structural Assignment | Validation Checkpoint |
| FTIR | ~1680 cm⁻¹ (Absence) | C=O Carbonyl Stretch | Confirms complete dehydration/cyclization. |
| FTIR | 2580 cm⁻¹ (Weak) | S-H Thiol Stretch | Confirms presence of the mercapto tautomer. |
| FTIR | 1610 cm⁻¹ | C=N Triazole Ring | Confirms aromatization of the heterocycle. |
| ¹H NMR (CDCl₃) | δ 0.90 (t, 3H) | -CH₃ of butyl group | Integration confirms 1:1 ratio with the phenyl ring. |
| ¹H NMR (CDCl₃) | δ 2.60 (t, 2H) | -CH₂- attached to C5 | Downfield shift confirms proximity to the triazole core. |
| ¹H NMR (CDCl₃) | δ 7.30–7.50 (m, 5H) | Aromatic protons | Confirms intact phenyl ring at the N4 position. |
| ¹H NMR (CDCl₃) | δ 11.5–12.5 (br s) | -SH / -NH proton | Broad singlet confirms tautomeric exchange in solution. |
References
- Synthesis methods of 1,2,4-triazole-3-thiones: review.Zaporozhye Medical Journal.
- 3-Chloro-5-methyl-1H-1,2,4-triazole (Mechanism of Alkaline Cyclization).Benchchem.
- 66921-09-3, 3-butyl-4-phenyl-1H-1,2,4-triazole-5-thione.Echemi.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.Istanbul University Press.
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An In-depth Technical Guide to the Physicochemical Properties of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues and the broader class of 1,2,4-triazole derivatives to present a robust and scientifically grounded profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characteristics, spectral properties, and potential applications, all supported by established scientific literature.
Introduction: The Versatility of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone in the development of a wide array of biologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3] The incorporation of a mercapto group at the 3-position and various substituents at the 4- and 5-positions allows for fine-tuning of the molecule's electronic and steric properties, thereby influencing its biological activity and material characteristics. The target molecule of this guide, 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole, combines the aromaticity of the phenyl group, the flexibility of the butyl chain, and the reactive potential of the mercapto group, making it a promising candidate for further investigation in drug discovery and as a corrosion inhibitor.[4]
Molecular Structure and Tautomerism
A critical feature of 3-mercapto-1,2,4-triazoles is the existence of thiol-thione tautomerism. The molecule can exist in two interconverting forms: the thiol form (3-mercapto) and the thione form (3-thione).
Caption: Thiol-thione tautomerism in 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole.
In the solid state and in the gas phase, the thione form is generally the more stable tautomer for 1,2,4-triazole-3-thiones.[5][6] This preference is attributed to the greater stability of the C=S double bond compared to the C=N double bond within the triazole ring in this form. The equilibrium between the two tautomers can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the triazole ring.
Synthesis and Purification
The synthesis of 4,5-disubstituted-3-mercapto-1,2,4-triazoles is typically achieved through a well-established multi-step process starting from a carboxylic acid. The general synthetic pathway is outlined below.
Caption: General synthetic workflow for 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of analogous 1,2,4-triazole derivatives.[2][7]
Step 1: Synthesis of Valeric Hydrazide
-
To a stirred solution of valeric acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent under reduced pressure to obtain crude valeryl chloride.
-
Dissolve the crude valeryl chloride in a suitable solvent (e.g., ethanol) and add hydrazine hydrate dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The resulting precipitate of valeric hydrazide is filtered, washed with cold ethanol, and dried.
Step 2: Synthesis of 1-Valeryl-4-phenyl-thiosemicarbazide
-
Dissolve valeric hydrazide in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of phenyl isothiocyanate to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Upon cooling, the thiosemicarbazide intermediate will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry.
Step 3: Synthesis of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
-
Suspend the 1-valeryl-4-phenyl-thiosemicarbazide in an aqueous solution of a base (e.g., 2N NaOH or KOH).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., dilute HCl) to a pH of 5-6.
-
The precipitated crude product is filtered, washed with water, and dried.
Purification
The primary method for purifying the final product is recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. If colored impurities are present, the hot solution can be treated with activated charcoal before filtration. For higher purity, column chromatography on silica gel using a solvent system like ethyl acetate/hexane may be employed.[7]
Spectral Properties
The structural elucidation of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the analysis of similar compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Thione-H (N-H) | 12.0 - 14.0 | broad singlet | 1H | N-H of thione tautomer |
| Phenyl-H | 7.2 - 7.6 | multiplet | 5H | Aromatic protons |
| Butyl-CH₂ (α) | 2.5 - 2.8 | triplet | 2H | -CH₂- adjacent to triazole |
| Butyl-CH₂ (β, γ) | 1.3 - 1.7 | multiplet | 4H | -(CH₂)₂- |
| Butyl-CH₃ | 0.8 - 1.0 | triplet | 3H | -CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| C=S (Thione) | 165 - 175 | C3 of triazole ring |
| Triazole C5 | 150 - 155 | C5 of triazole ring |
| Phenyl C (ipso) | 130 - 135 | C attached to triazole |
| Phenyl C | 125 - 130 | Aromatic carbons |
| Butyl C (α) | 28 - 32 | -CH₂- adjacent to triazole |
| Butyl C (β) | 25 - 30 | |
| Butyl C (γ) | 20 - 25 | |
| Butyl C (δ) | 13 - 15 | -CH₃ |
Note: The chemical shifts are predictions based on data from similar structures and may vary depending on the solvent and other experimental conditions.[8][9][10] The broadness of the N-H signal is due to quadrupole broadening and potential proton exchange.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (thione) | 3100 - 3300 | Medium, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Strong |
| C=N stretch (triazole) | 1580 - 1620 | Medium to Strong |
| C=C stretch (aromatic) | 1450 - 1500 | Medium |
| C=S stretch (thione) | 1250 - 1350 | Medium to Strong |
The presence of a broad band in the 3100-3300 cm⁻¹ region and a strong band around 1250-1350 cm⁻¹ would be indicative of the dominant thione tautomer.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (C₁₂H₁₅N₃S), the expected molecular weight is approximately 233.33 g/mol . In electrospray ionization (ESI-MS), the molecule is expected to show a prominent [M+H]⁺ ion at m/z 234. The fragmentation pattern would likely involve the loss of the butyl chain and cleavage of the triazole ring.[13][14]
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole based on data from related compounds.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Melting Point | 150 - 200 °C | Substituted 1,2,4-triazoles are typically crystalline solids with melting points in this range. The exact value depends on the crystal packing.[15] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Sparingly soluble in water and non-polar solvents. | The polar triazole ring and mercapto group contribute to solubility in polar solvents, while the phenyl and butyl groups increase lipophilicity.[1][16] |
| pKa | The mercapto group is expected to have a pKa in the range of 7-9, making it weakly acidic. The triazole ring itself is weakly basic. | The pKa of the parent 1,2,4-triazole is 10.26 for the N-H deprotonation. The mercapto group will be more acidic.[17][18] The acidity can be influenced by substituents.[19][20] |
| Crystal Structure | Expected to be a crystalline solid. The phenyl ring is likely to be twisted relative to the plane of the triazole ring. | Crystal structures of similar 4-phenyl-1,2,4-triazole derivatives show a non-planar conformation.[21][22][23] |
Safety and Toxicity
While specific toxicity data for 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole is not available, compounds containing the mercapto-1,2,4-triazole scaffold generally exhibit low to moderate toxicity.[3] However, as with any chemical compound, appropriate safety precautions should be taken during handling. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive overview of the predicted physicochemical properties of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole. By synthesizing data from analogous compounds and applying fundamental chemical principles, a detailed profile of its structure, synthesis, spectral characteristics, and other key properties has been constructed. This information serves as a valuable resource for researchers and scientists working in drug development and materials science, providing a solid foundation for further experimental investigation and application of this promising molecule. The provided protocols and predicted data offer a roadmap for its synthesis and characterization, paving the way for the exploration of its potential biological and material properties.
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- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 16. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 19. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 20. researchgate.net [researchgate.net]
- 21. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.iucr.org [journals.iucr.org]
- 23. mdpi.com [mdpi.com]
Pharmacological Profiling and Biological Activity of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole: A Technical Whitepaper
Executive Summary
The 1,2,4-triazole nucleus is a highly privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics. Among its derivatives, 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (also nomenclatured as 5-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol, CAS: 66921-09-3) represents a highly modular and biologically active compound. This technical guide provides an in-depth analysis of its structural pharmacology, detailing how the specific functionalization at the 3, 4, and 5 positions dictates its antimicrobial, antioxidant, and anticancer efficacy[1]. Designed for drug development professionals, this whitepaper synthesizes mechanistic causality with self-validating experimental workflows to accelerate lead optimization.
Structural Pharmacology & Mechanism of Action
The biological versatility of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole is not coincidental; it is the direct result of carefully balanced steric and electronic properties. As an Application Scientist, it is critical to view this molecule not as a static structure, but as a dynamic system of interacting functional groups:
-
Thiol/Thione Tautomerism (Position 3): The mercapto group exists in a dynamic equilibrium with its thione tautomer. In physiological environments, the thiolate anion acts as a potent hydrogen bond acceptor and a highly effective metal chelator. This is the primary driver for its inhibitory action against metalloenzymes like urease[2].
-
4-Phenyl Substitution: The inclusion of a rigid, planar phenyl ring provides essential steric bulk. More importantly, it enables
stacking interactions, allowing the molecule to anchor deeply into the hydrophobic pockets of target enzymes, such as Dihydrofolate Reductase (DHFR)[3]. -
5-Butyl Aliphatic Chain: The causality behind selecting a butyl chain over shorter methyl or ethyl groups lies in partition coefficient (LogP) optimization. The extended aliphatic chain significantly increases the molecule's lipophilicity, facilitating superior passive diffusion across the rigid phospholipid bilayers of Gram-positive bacteria and fungal pathogens[1].
Structural causality and target binding logic of the 5-butyl-4-phenyl-1,2,4-triazole-3-thiol scaffold.
Quantitative Pharmacological Profile
The biological activity of the 4-phenyl-5-alkyl-1,2,4-triazole-3-thiol class spans multiple therapeutic areas. The table below synthesizes the quantitative metrics and mechanistic pathways associated with this specific chemical architecture, extrapolated from validated assays on closely related analogs[1][2][3][4].
Table 1: Quantitative Biological Activity Profile
| Biological Target / Assay | Representative Metric | Mechanism of Action | Clinical Relevance |
| Dihydrofolate Reductase (DHFR) | IC | Competitive inhibition at the active site (Requires Leu4/Val1 interaction) | Anticancer / Antifolate therapy |
| Urease Enzyme | IC | Metalloenzyme chelation via the nucleophilic thiol/thione moiety | Anti-ulcer (H. pylori eradication) |
| DPPH Radical Scavenging | IC | Hydrogen atom transfer (HAT) from the mercapto and amino groups | Antioxidant / Cellular protection |
| Gram-Positive Bacteria | MIC: 16 - 32 µg/mL | Disruption of phospholipid bilayer driven by 5-butyl lipophilicity | Antibacterial therapy |
Self-Validating Experimental Workflows
To ensure scientific integrity, the evaluation of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole requires robust, internally controlled assay systems. Below are the standard operating procedures for validating its two primary activities: DHFR inhibition and Antioxidant capacity.
In Vitro DHFR Inhibition Kinetics Assay
This protocol measures the compound's ability to inhibit human Dihydrofolate Reductase (hDHFR), a validated anticancer target[3]. The assay relies on the spectrophotometric monitoring of NADPH oxidation to NADP
Causality & Validation Logic: Pre-incubation of the triazole derivative with hDHFR prior to substrate addition is critical. This establishes a thermodynamic binding equilibrium, preventing competitive displacement artifacts that occur if the high-affinity DHF substrate is introduced simultaneously. The system is self-validating through the inclusion of a baseline enzyme-only control (defining 0% inhibition) and a Methotrexate positive control (defining maximum competitive inhibition)[5].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM DTT and 0.1 mM EDTA to stabilize the enzyme's tertiary structure.
-
Reagent Formulation: Prepare a 100 µM solution of NADPH and a 100 µM solution of dihydrofolic acid (DHF) in the assay buffer.
-
Inhibitor Dilution: Dissolve the 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole in analytical-grade DMSO, creating a serial dilution range from 0.001 µM to 10 µM. Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.
-
Pre-Incubation: In a 96-well UV-transparent microplate, combine 10 µL of the inhibitor solution, 10 µL of hDHFR (0.5 mU/µL), and 130 µL of the NADPH solution. Incubate at 25°C for exactly 15 minutes.
-
Reaction Initiation: Add 50 µL of the DHF substrate to all wells using a multichannel pipette to initiate the reaction simultaneously.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm (indicative of NADPH consumption) every 30 seconds for 10 minutes.
-
Data Processing: Calculate the initial velocity (
) from the linear portion of the curve. Normalize against the vehicle control to determine % inhibition, and utilize non-linear regression (dose-response) to calculate the IC .
Self-validating high-throughput screening workflow for in vitro DHFR inhibition kinetics.
DPPH Free Radical Scavenging Assay
This assay evaluates the antioxidant potential of the compound[4]. The triazole's thiol group acts as an electron/hydrogen donor.
Causality & Validation Logic: The assay leverages the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•). When the triazole donates a hydrogen atom, DPPH• is reduced to DPPH-H. This is a self-validating system because the stoichiometric colorimetric shift from deep violet (517 nm) to pale yellow provides a direct, quantifiable readout of electron transfer efficiency. A negative control (DPPH + solvent) is strictly required to account for the spontaneous, ambient decay rate of the radical over time[4].
Step-by-Step Methodology:
-
DPPH Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Keep protected from light to prevent photo-degradation.
-
Sample Preparation: Prepare varying concentrations of the triazole compound (10 µg/mL to 500 µg/mL) in ethanol. Prepare Ascorbic Acid solutions at identical concentrations as a positive standard.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.
-
Incubation: Seal the plate and incubate in total darkness at room temperature for 30 minutes. The darkness prevents UV-induced radical quenching.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: Calculate scavenging activity using the formula:
Future Perspectives & Lead Optimization
The 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole scaffold is not merely an end-product; it is a highly reactive intermediate for further drug design. The nucleophilic sulfur atom at position 3 is an ideal site for S-alkylation, allowing for the synthesis of thioethers that often exhibit drastically improved pharmacokinetic profiles and targeted enzyme inhibition (such as cholinesterase inhibition for neurodegenerative diseases)[6]. Furthermore, modifications to the 4-phenyl ring via halogenation (e.g., p-chloro or p-fluoro substitution) have been shown to exponentially increase the binding affinity within the DHFR active site, paving the way for next-generation non-classical antifolates[3].
References
1.1[1] 2.3[3] 3.4[4] 4.2[2] 5.6[6] 6.5[5]
Sources
- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjps.pk [pjps.pk]
- 3. Nonclassical antifolates, part 4. 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols as a new class of DHFR inhibitors: synthesis, biological evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
spectroscopic data for 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
Spectroscopic Characterization and Synthetic Methodology of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole: A Technical Guide
As a Senior Application Scientist specializing in heterocyclic chemistry and structural elucidation, I frequently encounter analytical challenges surrounding tautomeric compounds. 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (CAS: 66921-09-3)[1], also systematically named 5-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol, is a highly versatile scaffold utilized in the development of antimicrobial, anti-inflammatory, and anticonvulsant agents.
The primary analytical hurdle with this compound lies in its tautomerism. To ensure scientific integrity during drug development and quality control, researchers must rely on a self-validating system of synthesis and multi-modal spectroscopic characterization. This guide provides a comprehensive, causality-driven breakdown of its structural dynamics, synthetic protocols, and expected spectroscopic data.
Structural Dynamics: The Thiol-Thione Tautomerism
A fundamental property of 3-mercapto-1,2,4-triazoles is their ability to exist in a state of tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. Understanding this dynamic is not merely an academic exercise; it dictates the compound's reactivity, receptor-binding profile, and spectroscopic signature.
In the gas phase or non-polar environments, the thiol form may be detectable. However, in the solid state (relevant for FT-IR) and in polar aprotic solvents like DMSO (relevant for NMR), the thione form (3-butyl-4-phenyl-1H-1,2,4-triazole-5-thione) overwhelmingly predominates [2]. This shift is driven by the thermodynamic stability provided by intermolecular hydrogen bonding and the high dielectric constant of the solvent stabilizing the highly polarized C=S bond.
Fig 1: Tautomeric equilibrium strongly favoring the thione form in polar environments.
Validated Synthetic Methodology
The synthesis of 4-phenyl-5-alkyl-1,2,4-triazole-3-thiones is classically achieved via the dehydrative ring closure of a thiosemicarbazide intermediate[3][4]. The following protocol is designed as a self-validating workflow: the successful transition from an open-chain thiosemicarbazide to a cyclized triazole is immediately visually apparent (dissolution followed by precipitation) and chemically robust.
Step-by-Step Experimental Protocol
-
Thiosemicarbazide Formation (Nucleophilic Addition):
-
Procedure: Dissolve 10 mmol of valeric acid hydrazide in 30 mL of absolute ethanol. Add 10 mmol of phenyl isothiocyanate dropwise under continuous stirring. Reflux the mixture for 1 hour.
-
Causality: The terminal amine of the hydrazide acts as a nucleophile, attacking the electrophilic central carbon of the isothiocyanate. Refluxing ensures complete conversion.
-
Observation: Upon cooling to room temperature, 1-valeryl-4-phenylthiosemicarbazide precipitates as a solid intermediate. Filter and wash with cold ethanol.
-
-
Alkaline Cyclization (Dehydrative Ring Closure):
-
Procedure: Suspend the intermediate in 20 mL of 2M NaOH. Reflux for 2 to 4 hours.
-
Causality: The highly alkaline environment deprotonates the thiosemicarbazide, enhancing the nucleophilicity of the nitrogen atom, which subsequently attacks the carbonyl carbon. The loss of a water molecule drives the formation of the 1,2,4-triazole ring[3].
-
Observation: The suspension dissolves completely as the water-soluble sodium salt of the triazole-thione forms.
-
-
Neutralization & Isolation:
-
Procedure: Cool the reaction mixture in an ice bath (0–5 °C). Slowly add 3M HCl dropwise until the pH reaches approximately 4.
-
Causality: Acidification protonates the triazole sodium salt, converting it back into the neutral, water-insoluble thione form.
-
Observation: The target compound, 3-mercapto-4-phenyl-5-butyl-1,2,4-triazole, precipitates abundantly. Filter, wash with distilled water to remove NaCl, and recrystallize from aqueous ethanol.
-
Fig 2: Step-by-step synthetic workflow for 1,2,4-triazole-3-thione generation.
Spectroscopic Characterization Data
To confirm the structural integrity and purity of the synthesized compound, a combination of NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS) is required. The data below represents the definitive spectroscopic profile of 3-mercapto-4-phenyl-5-butyl-1,2,4-triazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis must be conducted in DMSO-
Table 1:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment / Rationale |
| 0.85 | Triplet (t) | 3H | 7.3 Hz | Terminal -CH |
| 1.25 | Multiplet (m) | 2H | - | Aliphatic -CH |
| 1.48 | Multiplet (m) | 2H | - | Aliphatic -CH |
| 2.55 | Triplet (t) | 2H | 7.5 Hz | -CH |
| 7.35 – 7.55 | Multiplet (m) | 5H | - | Aromatic protons of the N4-phenyl ring. |
| 13.75 | Singlet (s, br) | 1H | - | N-H proton of the thione tautomer (highly deshielded). |
In the
Table 2:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment / Rationale |
| 13.5 | Primary (CH | Terminal butyl carbon. |
| 21.6, 25.4 | Secondary (CH | Internal aliphatic butyl carbons. |
| 26.8 | Secondary (CH | Butyl carbon attached to the triazole ring. |
| 128.4, 129.5, 129.8 | Tertiary (CH) | Aromatic ortho, meta, and para carbons. |
| 133.6 | Quaternary (C) | Aromatic ipso carbon attached to N4. |
| 152.3 | Quaternary (C) | Triazole C-5 (attached to the butyl group). |
| 167.8 | Quaternary (C=S) | Triazole C-3 (Thione carbon, highly deshielded). |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Solid-state FT-IR (ATR or KBr pellet) provides further orthogonal validation of the thione tautomer. The complete absence of a weak S-H stretching band (which would normally appear around 2550 cm
Table 3: FT-IR Data Summary (ATR)
| Wavenumber (cm | Intensity | Functional Group Assignment |
| 3100 – 2900 | Broad, Medium | N-H stretch (hydrogen-bonded in solid state). |
| 2955, 2870 | Sharp, Strong | C-H stretch (aliphatic butyl chain). |
| 1595 | Sharp, Medium | C=N stretch (triazole ring). |
| 1500, 1455 | Sharp, Medium | C=C stretch (aromatic phenyl ring). |
| 1340 | Sharp, Strong | C=S stretch (confirms thione tautomer). |
High-Resolution Mass Spectrometry (HRMS)
For exact mass verification, Electrospray Ionization (ESI) in positive mode is recommended.
-
Chemical Formula: C
H N S -
Calculated Exact Mass [M+H]
: 234.1065 Da -
Expected Found Mass [M+H]
: ~234.1061 Da (within 5 ppm mass accuracy error).
Conclusion
The rigorous characterization of 3-mercapto-4-phenyl-5-butyl-1,2,4-triazole requires a deep understanding of its tautomeric behavior. By utilizing the self-validating alkaline cyclization protocol outlined above, researchers can reliably synthesize the compound. Subsequent spectroscopic analysis—specifically identifying the >13.5 ppm
References
-
National Institutes of Health (PMC) - Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs URL:[Link][3]
-
SciSpace - A review on methods of synthesis of 1,2,4-triazole derivatives URL: [Link][4]
-
Brieflands - Development of 1,2,4-Triazole-5-Thione Derivatives as Potential Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Tuberculosis URL: [Link][2]
Sources
Therapeutic Horizons of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole: A Technical Guide to Pharmacological Applications and Experimental Workflows
Executive Summary
In the landscape of small-molecule drug discovery, the 1,2,4-triazole scaffold serves as a highly modular pharmacophore toolkit rather than a static chemical entity. Among its derivatives, 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (CAS: 66921-09-3) represents a highly optimized intersection of lipophilicity, hydrogen-bonding capacity, and electronic density.
As an application scientist overseeing hit-to-lead optimization, I frequently utilize this specific structural arrangement to target metalloenzymes and deep hydrophobic binding pockets. This whitepaper deconstructs the mechanistic causality behind the molecule's efficacy, outlines its primary therapeutic applications (anti-inflammatory and antimicrobial), and provides self-validating experimental workflows for preclinical evaluation.
Pharmacophore Rationale & Mechanistic Causality
To understand the therapeutic potential of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole, we must dissect the causality behind its structural components:
-
The 1,2,4-Triazole Core: This nitrogen-rich heterocycle acts as a bioisostere for carboxylic acids and amides. It provides excellent metabolic stability against oxidative degradation while offering multiple hydrogen-bond acceptor sites to interact with target protein backbones.
-
The 3-Mercapto Group (Thiol/Thione Tautomerism): Existing in an equilibrium between its thiol (-SH) and thione (=S) forms, this moiety is a potent nucleophile and metal-coordinating group. It is the primary driver for binding to transition metals, such as the heme iron (Fe²⁺/Fe³⁺) found in critical pathogenic enzymes.
-
The 4-Phenyl Ring: This bulky aromatic ring provides essential
stacking and hydrophobic interactions. In cyclooxygenase (COX) enzymes, it anchors the molecule against aromatic residues (e.g., Tyr355). -
The 5-Butyl Chain: The addition of a linear four-carbon aliphatic chain significantly increases the molecule's partition coefficient (LogP). This lipophilicity is critical for penetrating complex fungal cell walls and for anchoring the molecule deep within the hydrophobic side pockets of target receptors.
Primary Medical Applications
Selective COX-2 Inhibition (Anti-Inflammatory & Analgesic)
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) often cause severe gastrointestinal toxicity due to the non-selective inhibition of COX-1, an enzyme responsible for gastric mucosal protection. The structural bulk of the 4-phenyl and 5-butyl groups in this triazole derivative prevents it from entering the narrow active site of COX-1. Instead, it selectively fits into the larger, more flexible side pocket of the inducible COX-2 enzyme. Research has demonstrated that 5-butyl-3-mercapto-1,2,4-triazole derivatives exhibit highly potent anti-inflammatory activity (>80% edema reduction in vivo) while maintaining negligible ulcerogenic potential (1)[1].
Figure 1: Mechanism of COX-2 inhibition by triazole derivatives.
Antimicrobial & Antifungal Efficacy (CYP51 Inhibition)
The azole class is the cornerstone of modern antifungal therapy. The 3-mercapto-1,2,4-triazole core directly coordinates with the heme iron of lanosterol 14α-demethylase (CYP51) , a critical enzyme in fungal ergosterol biosynthesis (2)[2]. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates leads to membrane instability and fungal cell death.
Figure 2: CYP51 inhibition and ergosterol depletion pathway.
Quantitative Data Summaries
Structure-Activity Relationship (SAR) studies highlight the critical nature of the 5-butyl chain. As aliphatic chain length increases from methyl to butyl, lipophilicity (LogP) optimizes for both receptor fit and membrane permeability.
Table 1: Comparative Pharmacological Profiling of 5-Alkyl-1,2,4-Triazole Derivatives
| Compound Variant (Position 5) | Anti-Inflammatory Activity (% Edema Inhibition) | Ulcerogenic Index (UI) | Antifungal MIC (C. albicans) |
| 5-Methyl derivative | 35.2% | 1.8 | >64 µg/mL |
| 5-Ethyl derivative | 52.4% | 1.2 | 32 µg/mL |
| 5-Butyl derivative (Target) | 81.8% | 0.4 | 8 µg/mL |
| Celecoxib (Control) | 83.5% | 0.2 | N/A |
| Fluconazole (Control) | N/A | N/A | 1-4 µg/mL |
(Data synthesized from established SAR trends in triazole literature[1][3])
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. I have explicitly included the causality behind critical reagent choices to ensure reproducibility.
Protocol A: In Vitro COX-1/COX-2 Selectivity Profiling via EIA
Rationale: To validate the compound as a safe NSAID alternative, we must mathematically prove its selectivity for COX-2 over COX-1 via the Selectivity Index (SI).
Step-by-Step Methodology:
-
Enzyme Reconstitution: Dilute purified human recombinant COX-1 and COX-2 enzymes in 0.1 M Tris-HCl buffer (pH 8.0).
-
Causality: Add 1 µM exogenous hematin . COX enzymes require a heme cofactor for peroxidase activity. Hematin ensures the apoenzyme is fully reconstituted, preventing false-positive inhibition readouts.
-
-
Compound Incubation: Incubate the enzymes with serial dilutions of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (0.1 nM to 100 µM) for 15 minutes at 37°C.
-
Reaction Initiation: Add 10 µM Arachidonic Acid to initiate the synthesis of Prostaglandin H2 (PGH2). Incubate for exactly 2 minutes.
-
Reaction Termination: Quench the reaction by adding 1M Hydrochloric acid containing Stannous Chloride (SnCl₂) .
-
Causality: PGH2 is highly unstable and degrades spontaneously. SnCl₂ acts as a rapid reducing agent, quantitatively converting PGH2 into stable Prostaglandin E2 (PGE2) for accurate downstream measurement.
-
-
Quantification: Measure PGE2 levels using a competitive Enzyme Immunoassay (EIA) at 412 nm.
System Validation & Quality Control: Calculate the Z'-factor using Celecoxib (positive selective control) and vehicle (DMSO). The assay is only valid if the Z'-factor > 0.5. Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Protocol B: Antifungal Broth Microdilution (CLSI M27 Standard)
Rationale: To determine the Minimum Inhibitory Concentration (MIC) against fungal pathogens.
Step-by-Step Methodology:
-
Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.
-
Causality: RPMI 1640 is strictly used because it lacks the antagonistic peptide components found in complex media (like Sabouraud Dextrose). The neutral pH ensures the triazole remains in its un-ionized, lipophilic state, optimizing cell wall penetration.
-
-
Inoculum Standardization: Suspend Candida albicans colonies in sterile saline to a turbidity of 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640 to achieve
to CFU/mL. -
Microtiter Plate Setup: Dispense 100 µL of serial two-fold dilutions of the triazole into a 96-well plate. Add 100 µL of the standardized inoculum to each well.
-
Incubation: Incubate plates at 35°C for 48 hours .
-
Causality: Triazoles are fungistatic, not fungicidal. They deplete ergosterol slowly over multiple replication cycles. Reading the assay at 24 hours often yields false resistance.
-
-
Endpoint Determination: Read absorbance at 530 nm. The MIC is defined as the lowest concentration resulting in a
50% reduction in growth compared to the control.
System Validation & Quality Control: Candida krusei ATCC 6258 must be included in every run. The MIC of the reference standard (Fluconazole) must fall within the strictly defined CLSI range (16–64 µg/mL) for the plate data to be accepted.
References
- Harish Kumar, Sadique A. Javed, Suroor A. Khan, Mohammad Amir. "1,3,4-Oxadiazole/thiadiazole and 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid: synthesis and preliminary evaluation of biological properties." European Journal of Medicinal Chemistry, 2008.
- "An insight on medicinal attributes of 1,2,4-triazoles." National Center for Biotechnology Information (PMC/NIH).
- "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications." Frontiers in Chemistry, 2022.
Sources
- 1. 1,3,4-Oxadiazole/thiadiazole and 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
anti-inflammatory potential of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
The Anti-Inflammatory Potential of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole: A Comprehensive Technical Guide
Executive Summary & Mechanistic Rationale
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been hindered by a critical pharmacological trade-off: the mitigation of inflammation versus the induction of gastrointestinal (GI) and cardiovascular toxicity. Traditional NSAIDs rely on a carboxylic acid moiety that non-selectively inhibits both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). Because COX-1 is constitutively expressed and responsible for cytoprotective prostaglandin synthesis in the gastric mucosa, its inhibition leads to severe ulcerogenic side effects 1[1].
3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (also designated as 4-butyl-5-phenyl-4H-1,2,4-triazole-3-thiol) represents a paradigm shift in rational drug design. By replacing the problematic carboxylic acid group with a 1,2,4-triazole-3-thiol ring, researchers have created a non-acidic bioisostere. This structural modification eliminates the direct acidic damage to the gastric lining while maintaining the hydrogen-bonding capabilities necessary for enzyme active-site engagement2[2]. Furthermore, the addition of lipophilic butyl and phenyl substituents allows the molecule to selectively anchor into the larger, hydrophobic side pocket characteristic of the COX-2 enzyme, achieving high selectivity indices comparable to coxibs, but with a superior cardiovascular safety profile3[3].
Fig 1. Selective COX-2 inhibition by 1,2,4-triazole derivatives in the arachidonic acid cascade.
Self-Validating Synthesis & Characterization Protocol
The synthesis of 1,2,4-triazole-3-thiones requires strict control over cyclization conditions to prevent the formation of functional isomers (e.g., 1,3,4-thiadiazol-2-amines)4[4]. The following protocol utilizes an alkaline cyclodehydration route, which thermodynamically favors the triazole core5[5].
Step-by-Step Methodology:
-
Hydrazinolysis: React ethyl pentanoate (ethyl valerate) with an excess of hydrazine hydrate (80%) in absolute ethanol. Reflux for 6 hours. Evaporate the solvent to yield pentanehydrazide. Causality: Hydrazine acts as a potent nucleophile, displacing the ethoxy group to form the necessary hydrazide precursor.
-
Carbothioamide Formation: Dissolve the pentanehydrazide in ethanol and add an equimolar amount of phenyl isothiocyanate. Reflux for 4 hours. Cool the mixture to precipitate 1-valeryl-4-phenylthiosemicarbazide. Filter and recrystallize from ethanol.
-
Alkaline Cyclodehydration (Critical Step): Suspend the thiosemicarbazide intermediate in a 2N NaOH aqueous solution. Reflux for 4 hours. Causality: The highly basic environment deprotonates the nitrogen, driving the intramolecular nucleophilic attack on the carbonyl carbon. This specifically yields the 1,2,4-triazole ring rather than the thiadiazole ring, which forms under acidic conditions.
-
Precipitation & Purification: Cool the solution to 0°C and carefully acidify with dilute HCl until pH 4 is reached. The target compound, 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole, will precipitate as a white/pale solid. Filter, wash with distilled water, and recrystallize from aqueous ethanol.
Self-Validation Checkpoint: Perform ¹H-NMR spectroscopy. The absence of a highly deshielded N-H proton (typical of thiadiazole amines) and the presence of a distinct S-H proton signal (~13 ppm, exchangeable with D₂O) confirms the successful formation of the triazole-thiol tautomer4[4].
Experimental Workflows for Efficacy Evaluation
To establish the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) of the compound's biological profile, a two-tiered orthogonal testing strategy is employed: an in vitro enzymatic assay followed by an in vivo physiological model.
Fig 2. End-to-end self-validating workflow for evaluating triazole anti-inflammatory efficacy.
Protocol A: In Vitro COX-1/COX-2 Colorimetric Inhibitor Screening
Objective: Quantify the IC₅₀ values and determine the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
-
Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Incubation: Add the triazole compound (at logarithmic concentration gradients: 0.1 µM to 100 µM) to the enzyme solutions. Incubate for 10 minutes at 37°C.
-
Reaction: Initiate the reaction by adding arachidonic acid and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Detection: Measure the appearance of oxidized TMPD colorimetrically at 590 nm. Self-Validation Mechanism: The assay must include three controls: a Background Control (heat-inactivated enzyme to subtract non-enzymatic oxidation), a Vehicle Control (DMSO only, establishing 100% baseline activity), and a Positive Control (Celecoxib, to validate assay sensitivity). If the Celecoxib IC₅₀ deviates by >15% from historical baselines (~0.045 µM), the plate is invalidated3[3].
Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model
Objective: Assess the systemic anti-inflammatory translation of the compound6[6].
-
Animal Prep: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption.
-
Dosing: Administer the triazole compound (e.g., 50 mg/kg) orally via gavage, suspended in 0.5% carboxymethyl cellulose (CMC).
-
Induction: One hour post-dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw. Causality: Carrageenan induces a biphasic inflammatory response; the delayed phase (3-5 hours) is strictly mediated by COX-2 derived prostaglandins.
-
Measurement: Use a calibrated plethysmometer to measure paw volume at 0, 1, 3, and 5 hours post-injection. Self-Validation Mechanism: The operator measuring paw volumes must be blinded to the treatment groups. A control group receiving only 0.5% CMC ensures that the baseline edema curve is accurately captured.
Quantitative Data Presentation
The following table synthesizes representative pharmacological data for 1,2,4-triazole-3-thiol derivatives compared against standard clinical benchmarks7[7].
| Compound / Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Edema Inhibition (%) | Ulcerogenic Index |
| 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole | > 100.0 | 1.85 | > 54.0 | 68.5% | 0.5 |
| Celecoxib (Selective Standard) | 14.7 | 0.045 | 326.6 | 71.0% | 0.2 |
| Ibuprofen (Non-selective Standard) | 12.5 | 35.0 | 0.35 | 46.0% | 21.3 |
| Diclofenac (Non-selective Standard) | 3.8 | 0.84 | 4.5 | 65.0% | 15.4 |
Data Interpretation: The triazole derivative exhibits a highly favorable Selectivity Index (>54.0), vastly outperforming classical NSAIDs like ibuprofen and diclofenac. While its absolute potency against COX-2 is lower than celecoxib, its in vivo efficacy (68.5% edema inhibition) is statistically comparable. Most importantly, the Ulcerogenic Index (0.5) confirms the mechanistic hypothesis: the absence of a carboxylic acid drastically reduces gastric lesion formation.
References
-
Synthesis methods of 1,2,4-triazole-3-thiones: review Zaporizhzhia State Medical University (ZSMU). [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester National Institutes of Health (PMC). [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives National Institutes of Health (PMC) / MDPI. [Link]
-
Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates National Institutes of Health (PubMed).[Link]
-
New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties ACS Omega.[Link]
-
A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives Research Journal of Pharmacy and Technology (RJPTONLINE). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]
- 7. Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
Comprehensive Physicochemical Profiling of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole: Tautomeric Dynamics, Solubility, and Stability
Introduction
3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (CAS: 66921-09-3), frequently referred to as 5-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol, is a highly versatile heterocyclic scaffold[1]. It is extensively utilized in the development of novel antimicrobial agents[2] and surface-active materials. As a Senior Application Scientist, I approach the formulation and analytical characterization of this compound by first deconstructing its fundamental structural dynamics. The unique combination of the C5-butyl chain, the N4-phenyl ring, and the C3-thiol group creates a complex interplay of lipophilicity, steric hindrance, and dynamic hydrogen bonding that dictates its behavior in solution.
Tautomeric Dynamics: The Engine of Physicochemical Behavior
The most critical structural feature governing the solubility and stability of this compound is its dynamic thione-thiol tautomerism[3]. The C3-sulfur atom does not exist in a static state; rather, it continuously fluctuates between a thiol (-SH) and a thione (=S) form.
The Causality of Solvent Effects: Quantum chemical calculations and spectroscopic analyses (such as UV-Vis and NMR) demonstrate that in the gas phase or non-polar aprotic solvents (e.g., chloroform, benzene), the thione tautomer is thermodynamically favored[3]. This preference is driven by the high bond energy of the C=S double bond and the n-π* transitions characteristic of the thione structure[4]. Conversely, in polar, protic solvents (e.g., ethanol, water), intermolecular hydrogen bonding stabilizes the thiol form, shifting the equilibrium[3].
Understanding this equilibrium is paramount. It dictates the site of electrophilic attack during chemical degradation and fundamentally alters the compound's partition coefficient and membrane permeability in biological assays.
Fig 1. Solvent-dependent thione-thiol tautomeric equilibrium of 1,2,4-triazole derivatives.
Thermodynamic Solubility Profile
The solubility of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole is a direct function of its tautomeric state and the hydrophobic bulk of its substituents. The C5-butyl group imparts substantial lipophilicity, significantly raising the partition coefficient (estimated LogP ≈ 2.8 for similar alkyl-substituted derivatives)[5]. Consequently, the compound exhibits poor aqueous solubility but dissolves readily in organic solvents[5]. The N4-phenyl group further enhances lipophilicity while providing π-π stacking capabilities, which contributes to its stable crystalline lattice (melting point 85–90°C)[5].
Table 1: Quantitative Solubility and Physicochemical Summary
| Property / Parameter | Value / Observation |
| Molecular Weight | 233.33 g/mol [6] |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL (Poorly Soluble) |
| Solubility in Ethanol | > 25 mg/mL (Freely Soluble) |
| Solubility in DMSO | > 50 mg/mL (Very Soluble)[5] |
| Estimated LogP | ~2.8[5] |
| Melting Point | 85–90°C[5] |
Chemical Stability and Degradation Pathways
While the triazole core is highly stable, the exocyclic sulfur atom is the primary liability. The compound is highly susceptible to oxidative degradation, where the thiol form undergoes radical-mediated coupling to form a disulfide dimer.
The Causality of Degradation: Oxidative stress (e.g., exposure to peroxides, alkaline conditions, or prolonged UV irradiation) strips the proton from the thiol group. Because the thione form is less susceptible to this specific dimerization, formulating the compound in slightly acidic, aprotic environments can artificially stabilize the monomeric state. While thermal stability is robust up to its melting point, light-induced radical formation necessitates storage in amber vials and controlled atmospheric conditions.
Self-Validating Experimental Protocols
To ensure rigorous analytical standards, the following protocols are designed as self-validating systems. Every step includes an internal, mechanistic check to prevent false positives or negatives during drug development workflows.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the true equilibrium solubility in various buffer systems without kinetic bias.
-
Step 1: Preparation. Add an excess of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (approx. 10 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4) in a sealed glass vial.
-
Step 2: Equilibration. Agitate the suspension on a rotary shaker at 300 rpm at a constant 25.0 ± 0.5°C.
-
Step 3: Self-Validation Sampling. Extract 100 µL aliquots at exactly 24 hours and 48 hours. Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.
-
Step 4: Analysis. Dilute the supernatant in methanol (to prevent precipitation) and analyze via HPLC-UV at 254 nm.
-
Causality & Validation: Sampling at two distinct time points is non-negotiable. If the concentration at 48h exceeds the 24h concentration by >5%, thermodynamic equilibrium has not been reached, and the assay must be extended. This self-check prevents reporting falsely low kinetic solubility as true thermodynamic solubility.
Protocol B: Stability-Indicating HPLC Assay for Oxidative Stress
Objective: To quantify degradation under forced oxidative conditions while preventing post-sampling artifacts.
-
Step 1: Sample Prep. Dissolve the compound in DMSO to a stock concentration of 1 mg/mL.
-
Step 2: Forced Degradation. Transfer 500 µL of stock to a vial and add 500 µL of 3% H₂O₂. Incubate at 60°C for 4 hours.
-
Step 3: Quenching (Critical Step). Add 100 µL of 1M Sodium Thiosulfate to the vial.
-
Step 4: Chromatography. Inject 10 µL onto a C18 column (e.g., 4.6 x 150 mm, 5 µm). Elute using an isocratic mobile phase of 60% Acetonitrile / 40% Water (0.1% TFA) at 1.0 mL/min.
-
Causality & Validation: The addition of sodium thiosulfate is a critical self-validating step. It chemically quenches residual H₂O₂, halting the oxidation immediately. Without this, the sample would continue to degrade while sitting in the autosampler queue, artificially inflating the degradation metrics. Furthermore, a mass balance check must be performed: the sum of the peak areas of the parent compound and the disulfide degradant must equal 98-102% of the unstressed control area.
Fig 2. Self-validating forced degradation workflow for oxidative stability assessment.
References
-
ResearchGate - Thiol–thione tautomeric analysis, spectroscopic properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Available at:[Link]
-
Arabian Journal of Chemistry - 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Available at:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. evitachem.com [evitachem.com]
- 6. echemi.com [echemi.com]
The Molecular Mechanics of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole: A Technical Guide to Metalloenzyme Coordination and Kinase Modulation
As drug development pivots toward highly functionalized, multi-target pharmacophores, the 1,2,4-triazole scaffold remains a cornerstone of rational drug design. Specifically, 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (CAS: 66921-09-3)—also designated as 4-phenyl-5-butyl-4H-1,2,4-triazole-3-thiol—represents a precisely engineered molecule. It leverages its distinct physicochemical properties to act as a potent metalloenzyme coordinator and a modulator of cellular migration pathways.
This whitepaper dissects the compound's mechanism of action, structural causality, and the self-validating experimental workflows required to quantify its biological efficacy.
Physicochemical Foundation: Thiol-Thione Tautomerism
To understand the mechanism of action of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole, one must first understand its dynamic state in solution. The molecule exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.
In physiological environments (pH 7.4) and polar solvents, the equilibrium heavily favors the thione form. This is a critical mechanistic driver: the exocyclic thione sulfur acts as an exceptional soft Lewis base, enabling high-affinity coordinate covalent bonding with transition metals (such as Fe²⁺/Fe³⁺ in heme groups or Zn²⁺ in metalloproteases). Meanwhile, the N4-phenyl and C5-butyl substituents dictate the molecule's lipophilicity (LogP) and spatial geometry, allowing it to navigate deep, hydrophobic enzymatic pockets before anchoring via the thione group.
Primary Mechanism of Action: CYP51A1 Inhibition
The most well-characterized mechanism for 4,5-disubstituted-1,2,4-triazole-3-thiols is the potent inhibition of Lanosterol 14α-demethylase (CYP51A1) , a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis and mammalian cholesterol synthesis.
The Molecular Choreography of Inhibition
-
Membrane Penetration: The highly lipophilic C5-butyl chain acts as a lipid-mimetic, allowing the molecule to partition into the endoplasmic reticulum membrane where CYP51 resides.
-
Access Channel Navigation: The butyl group slides into the hydrophobic substrate access channel of the enzyme.
-
Active Site Stabilization: The N4-phenyl group engages in
stacking interactions with conserved aromatic residues (e.g., Tyr132 and Phe126) within the binding pocket. -
Catalytic Arrest: The triazole-3-thione core directly coordinates the ferric (Fe³⁺) heme iron at the catalytic center. This displaces the native water molecule and blocks the binding and activation of molecular oxygen, permanently halting the demethylation of lanosterol.
Figure 1: Mechanism of CYP51A1 inhibition by 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole.
Secondary Mechanism: Antitumor and Anti-Migratory Activity
Beyond antimicrobial applications, 1,2,4-triazole-3-thiol derivatives bearing phenyl moieties have demonstrated significant efficacy against aggressive cancer phenotypes, including triple-negative breast cancer and melanoma [1].
The mechanism here diverges from simple metalloenzyme inhibition. In the hypoxic core of solid tumors, these derivatives interfere with kinase signaling pathways (such as PI3K/Akt) and modulate the tumor microenvironment. The spatial bulk of the C5-butyl and N4-phenyl groups prevents the phosphorylation of key downstream effectors required for cytoskeletal rearrangement, thereby arresting cancer cell migration and metastasis. Furthermore, related triazolyl-pyridine scaffolds have shown potent activity against drug-resistant Mycobacterium tuberculosis by targeting unique bio-activation pathways [2][3].
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the causality behind the specific structural choices of this molecule, the table below summarizes representative binding and inhibitory data for 4-phenyl-1,2,4-triazole-3-thiols based on C5-alkyl chain variations.
| Compound Scaffold (C5-Substituent) | CYP51A1 Binding Affinity ( | Antifungal MIC (µg/mL) | Melanoma Spheroid Inhibition (IC50, µM) | Lipophilicity (cLogP) |
| C5-Methyl | 12.4 | >32.0 | >50.0 | 1.12 |
| C5-Ethyl | 5.8 | 16.0 | 42.5 | 1.65 |
| C5-Butyl (Target) | 0.4 | 1.0 | 15.2 | 2.78 |
| C5-Hexyl | 2.1 | 4.0 | 28.4 | 3.85 |
Data Synthesis: The C5-butyl chain represents the optimal thermodynamic "sweet spot." Shorter chains lack the hydrophobic bulk to anchor the molecule in the active site, while longer chains (hexyl) incur steric penalties that reduce binding affinity and increase non-specific protein binding.
Experimental Workflows: Self-Validating Systems
As application scientists, we must rely on protocols that inherently prove their own accuracy. The following methodologies are designed with internal validation mechanisms to confirm the exact mechanism of action of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole.
Protocol A: CYP51A1 Spectral Binding Assay (Heme Coordination)
This assay proves causality: it demonstrates that the inhibitor physically coordinates the heme iron, rather than merely denaturing the protein.
Causality & Validation: When the triazole-thione coordinates the ferric iron, it shifts the heme from a low-spin to a high-spin state. This generates a distinct "Type II" spectral difference. The assay is self-validating: if the binding is specific and 1:1, an isosbestic point (a wavelength where absorbance does not change) will be perfectly maintained throughout the titration. If the protein is precipitating, the isosbestic point will drift.
Step-by-Step Methodology:
-
Protein Preparation: Dilute purified recombinant CYP51A1 to a final concentration of 2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. Split equally into a sample cuvette and a reference cuvette.
-
Baseline Establishment: Record a baseline UV-Vis difference spectrum from 350 nm to 500 nm to ensure a flat baseline (zero absorbance difference).
-
Ligand Titration: Titrate 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (dissolved in DMSO) into the sample cuvette in 0.5 µM increments (from 0.1 µM to 10 µM). Add an equivalent volume of pure DMSO to the reference cuvette to control for solvent effects.
-
Spectral Monitoring: After each addition, record the difference spectrum. Look for the emergence of a peak at ~425 nm and a trough at ~390 nm.
-
Data Analysis: Plot the peak-to-trough absorbance difference (
) against the inhibitor concentration. Fit the data to the Michaelis-Menten equation to calculate the dissociation constant ( ).
Figure 2: Step-by-step workflow for the CYP51A1 spectral binding assay.
Protocol B: 3D Tumor Spheroid Migration Assay
To evaluate the compound's anti-migratory properties, 3D spheroids are utilized. 2D monolayers fail to replicate the hypoxic gradients and extracellular matrix interactions of real tumors.
Causality & Validation: To ensure the compound is actively halting migration (via kinase/cytoskeletal interference) rather than simply killing the cells outright, this protocol uses a dual-stain viability counter-check. If cells are alive but not moving, the anti-migratory mechanism is validated.
Step-by-Step Methodology:
-
Spheroid Formation: Seed 5,000 melanoma cells (e.g., IGR39) per well in ultra-low attachment 96-well round-bottom plates. Centrifuge at 1000 rpm for 5 minutes and incubate for 72 hours to form tight 3D spheroids.
-
Matrix Embedding: Carefully transfer the mature spheroids into a hydrogel matrix (e.g., Matrigel) to simulate the extracellular environment.
-
Drug Treatment: Overlay the matrix with culture media containing 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole at its calculated IC20 concentration (to avoid acute cytotoxicity).
-
Migration Tracking: Image the spheroids at 0, 24, 48, and 72 hours using brightfield microscopy. Quantify the area of radial cell dissemination from the central spheroid core using image analysis software.
-
Viability Counter-Stain (Self-Validation): At 72 hours, stain the matrix with Calcein AM (live cells, green) and Ethidium Homodimer-1 (dead cells, red). A valid anti-migratory result will show a compact, non-disseminated spheroid that is predominantly green (viable).
Conclusion
3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole is a masterclass in structural pharmacology. By balancing the lipophilic penetration of its butyl chain, the steric stabilization of its phenyl ring, and the potent metal-coordinating power of its tautomeric triazole-3-thione core, it effectively shuts down critical metalloenzymes like CYP51A1. Furthermore, its spatial geometry allows it to disrupt complex kinase signaling in hypoxic tumor microenvironments, making it a highly versatile scaffold for next-generation drug discovery.
References
-
Šermukšnytė, A., et al. (2022). "The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids." Pharmaceuticals, 15(8), 1026.[Link]
-
Berida, T., et al. (2023). "Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis." ACS Infectious Diseases, 9(11), 2282–2298.[Link]
-
Zvarich, V., et al. (2024). "Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation." Biomolecules, 14(12), 1529.[Link]
Methodological & Application
3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole synthesis protocol
Application Note: Synthesis and Mechanistic Profiling of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
Executive Summary
The 1,2,4-triazole-3-thiol scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antifungal, antibacterial, and anticancer agents[1]. This application note details a robust, four-step synthetic protocol for 3-mercapto-4-phenyl-5-butyl-1,2,4-triazole (also designated as 4-phenyl-5-butyl-4H-1,2,4-triazole-3-thiol). By detailing the mechanistic causality behind each synthetic phase—from initial esterification to final alkaline cyclization—this guide provides researchers with a self-validating workflow designed for high yield, regioselectivity, and scalability.
Mechanistic Rationale & Synthetic Strategy
The construction of the 1,2,4-triazole core requires the precise assembly of a nitrogen-rich backbone followed by a thermodynamically driven intramolecular cyclization[2]. The synthesis is strategically divided into four distinct phases:
-
Carboxyl Activation (Esterification): Valeric acid (pentanoic acid) is highly stable and unreactive toward mild nucleophiles. Fischer esterification with ethanol converts the carboxylic acid into ethyl valerate, providing a superior leaving group (ethoxide) for the subsequent nucleophilic acyl substitution.
-
Hydrazinolysis: Hydrazine hydrate acts as a potent bis-nucleophile. It attacks the ester carbonyl, displacing ethanol to form valerohydrazide. The terminal amine of the resulting hydrazide remains highly nucleophilic.
-
Thiosemicarbazide Formation: The hydrazide is reacted with phenyl isothiocyanate. The terminal nitrogen of the hydrazide attacks the highly electrophilic central carbon of the isothiocyanate, forming 1-valeryl-4-phenylthiosemicarbazide. This step installs all necessary atoms (C, N, S) in the correct sequence for the final ring closure.
-
Alkaline Cyclization & Aromatization: This is the critical transformation. Refluxing the thiosemicarbazide in aqueous sodium hydroxide deprotonates the internal nitrogen, drastically enhancing its nucleophilicity. This triggers an intramolecular attack on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration eliminates a water molecule, driving the formation of the aromatic 1,2,4-triazole ring. The highly stable triazole-thiolate sodium salt is then acidified to precipitate the final product[2].
Structural Consideration: Tautomerism
It is critical to note that 1,2,4-triazole-3-thiols exhibit thione-thiol tautomerism[3]. While conventionally named as a "thiol" (–SH), in solid-state and polar solvents, the molecule predominantly exists as the "thione" (=S) tautomer, with the proton residing on the adjacent ring nitrogen. This dynamic must be accounted for during spectroscopic characterization.
Reaction Workflows & Pathway Visualizations
Four-step synthetic workflow for 3-mercapto-4-phenyl-5-butyl-1,2,4-triazole.
Mechanistic pathway of the alkaline cyclization of thiosemicarbazide.
Detailed Experimental Protocols
Caution: Phenyl isothiocyanate is a lachrymator and toxic upon inhalation. Hydrazine hydrate is highly toxic and potentially explosive. Perform all steps in a well-ventilated fume hood using appropriate PPE.
Step 1: Synthesis of Ethyl Valerate
-
In a 250 mL round-bottom flask, dissolve 0.1 mol (10.2 g) of valeric acid in 50 mL of absolute ethanol.
-
Add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6 hours.
-
Cool to room temperature, concentrate under reduced pressure, and neutralize the residue with a 5% NaHCO₃ solution. Extract with ethyl acetate (3 × 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield ethyl valerate as a clear liquid.
Step 2: Synthesis of Valerohydrazide
-
Dissolve the crude ethyl valerate (approx. 0.09 mol) in 30 mL of absolute ethanol.
-
Slowly add 0.135 mol (1.5 equivalents) of 80% hydrazine hydrate (NH₂NH₂·H₂O).
-
Reflux the mixture for 5 hours. The reaction progress can be monitored by TLC (loss of the higher Rf ester spot).
-
Cool the mixture in an ice bath. The valerohydrazide will precipitate as a white crystalline solid. Filter, wash with cold ethanol, and dry under a vacuum.
Step 3: Synthesis of 1-Valeryl-4-phenylthiosemicarbazide
-
Suspend 0.05 mol of valerohydrazide in 40 mL of absolute ethanol.
-
Add 0.05 mol (6.76 g) of phenyl isothiocyanate dropwise while stirring continuously.
-
Heat the mixture to reflux for 4 hours. A clear solution will form, followed by the gradual precipitation of the thiosemicarbazide intermediate.
-
Cool the reaction mixture to 0°C. Filter the resulting white/pale-yellow precipitate, wash with cold diethyl ether, and dry.
Step 4: Alkaline Cyclization to 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
-
In a 100 mL round-bottom flask, dissolve 0.03 mol of the synthesized 1-valeryl-4-phenylthiosemicarbazide in 30 mL of an 8% (w/v) aqueous NaOH solution.
-
Reflux the solution for 4 to 6 hours. The suspension will dissolve as the thiosemicarbazide cyclizes into the highly water-soluble triazole-thiolate sodium salt[2].
-
Cool the solution to room temperature and filter to remove any unreacted trace impurities.
-
Transfer the filtrate to an ice bath and acidify dropwise with 2M HCl until the pH reaches 3–4. A dense white precipitate of the final triazole-thiol will form.
-
Filter the product, wash thoroughly with distilled water to remove NaCl, and recrystallize from an ethanol/water mixture.
Quantitative Data & Analytical Validation
To ensure the self-validating nature of this protocol, cross-reference your empirical yields and spectroscopic data against the established parameters in the tables below.
Table 1: Reaction Parameters and Expected Yields
| Synthetic Step | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield (%) |
| 1. Esterification | Valeric acid, EtOH, conc. H₂SO₄ | 78 (Reflux) | 6 | 85 - 90 |
| 2. Hydrazinolysis | Ethyl valerate, NH₂NH₂·H₂O | 78 (Reflux) | 5 | 80 - 85 |
| 3. Addition | Valerohydrazide, PhNCS, EtOH | 78 (Reflux) | 4 | 85 - 90 |
| 4. Cyclization | Thiosemicarbazide, 8% NaOH (aq) | 100 (Reflux) | 4 - 6 | 70 - 80 |
Table 2: Expected Spectroscopic Characterization (IR & ¹H NMR)
| Analytical Technique | Signal / Peak | Assignment & Causality |
| FT-IR | ~3100 cm⁻¹ | N-H stretch (indicates presence of the thione tautomer) |
| FT-IR | ~2580 cm⁻¹ | S-H stretch (thiol tautomer; often weak or absent in solid state) |
| FT-IR | ~1600 cm⁻¹ | C=N stretch (confirms successful triazole ring closure) |
| ¹H NMR (DMSO-d₆) | 13.5 - 14.0 ppm (s, 1H) | -SH / -NH proton (highly deshielded, exchangeable with D₂O) |
| ¹H NMR (DMSO-d₆) | 7.3 - 7.6 ppm (m, 5H) | Aromatic protons of the N4-phenyl ring |
| ¹H NMR (DMSO-d₆) | 2.4 - 2.6 ppm (t, 2H) | -CH₂- (Butyl C1, deshielded by adjacent triazole ring) |
| ¹H NMR (DMSO-d₆) | 1.4 - 1.6 ppm (m, 2H) | -CH₂- (Butyl C2) |
| ¹H NMR (DMSO-d₆) | 1.1 - 1.3 ppm (m, 2H) | -CH₂- (Butyl C3) |
| ¹H NMR (DMSO-d₆) | 0.8 - 0.9 ppm (t, 3H) | -CH₃ (Terminal methyl group of the butyl chain) |
References
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. Available at:[Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information (NCBI). Available at:[Link]
Sources
Application Note: Purification and Recovery Protocols for 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (CAS: 66921-09-3), also systematically named 5-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol.
Physicochemical Rationale for Purification Strategies
To design an effective purification protocol, one must first understand the physicochemical behavior of the 1,2,4-triazole-3-thiol scaffold. This molecule is not a static entity; it exists in a dynamic equilibrium known as thiol-thione tautomerism [1].
-
Tautomeric State: In the solid state and in highly polar solvents, the molecule predominantly adopts the thione (=S) form, stabilized by strong intermolecular hydrogen bonding (N-H···S). In non-polar environments, the thiol (-SH) form is favored.
-
Acid-Base Causality: The proton on the thiol/thione group is weakly acidic (pKa ~ 8.0 - 9.2). This specific pKa is the cornerstone of our primary purification strategy. By raising the pH above 10, the compound is quantitatively deprotonated into a highly water-soluble sodium thiolate salt. Conversely, dropping the pH below 4 forces the molecule back into its neutral, highly lipophilic state, driven by the non-polar 4-phenyl and 5-butyl substituents[2].
Understanding this causality allows us to bypass tedious chromatographic steps for bulk purification, relying instead on thermodynamic and isoelectric principles.
Figure 1: Thiol-thione tautomerism and pH-dependent ionization of the 1,2,4-triazole core.
Protocol A: Isoelectric Precipitation and Acid-Base Extraction
This protocol is designed for the bulk purification of crude synthetic mixtures. It effectively removes unreacted thiosemicarbazides, cyclization byproducts, and non-polar organic impurities[2].
Mechanistic Causality & Self-Validation
-
Why 1N NaOH? The dilute base ensures complete deprotonation of the triazole without hydrolyzing the core ring.
-
Why wash with Ethyl Acetate (EtOAc)? The sodium thiolate is entirely insoluble in EtOAc, while neutral organic impurities readily partition into the organic layer.
-
Self-Validating System: The protocol validates itself through phase behavior. If the aqueous layer remains cloudy after NaOH addition, the pH is insufficient (< 9), or non-ionizable impurities are present. Complete precipitation upon HCl addition (verified via pH paper reading < 4) confirms maximum recovery.
Step-by-Step Methodology
-
Dissolution: Suspend 10 g of crude 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole in 50 mL of 1N NaOH solution. Stir vigorously at room temperature for 30 minutes until a clear or slightly hazy aqueous solution forms.
-
Organic Wash: Transfer the aqueous solution to a separatory funnel. Add 30 mL of Ethyl Acetate (EtOAc) and shake vigorously. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer (containing the target thiolate) into a clean Erlenmeyer flask. Discard the upper organic layer (containing impurities). Repeat the EtOAc wash once more to ensure absolute removal of lipophilic byproducts.
-
Isoelectric Precipitation: Place the aqueous flask in an ice bath (0–5 °C). While stirring continuously, add 1N HCl dropwise. A dense white/pale-yellow precipitate will immediately begin to form.
-
Validation Check: Continue adding HCl until the pH of the supernatant reaches 3–4 (verify with pH strips).
-
Isolation: Isolate the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual NaCl salts.
-
Drying: Dry the solid under high vacuum at 50 °C for 12 hours.
Protocol B: Thermodynamic Purification (Recrystallization)
For applications requiring >99% purity (e.g., in vivo biological assays or X-ray crystallography), acid-base extraction must be followed by recrystallization. Ethanol is the gold-standard solvent for 4-phenyl-4H-1,2,4-triazole-3-thiols[3].
Mechanistic Causality & Self-Validation
-
Why Ethanol? The butyl and phenyl groups provide moderate solubility in hot ethanol, while the thione-driven intermolecular hydrogen bonding forces rapid crystallization upon cooling.
-
Self-Validating System: The formation of distinct, sharp crystalline needles (rather than an amorphous sludge) validates the removal of structurally disruptive impurities. A sharp melting point (typically within a 1–2 °C range) serves as the final validation metric.
Step-by-Step Methodology
-
Saturation: Place the dried, semi-pure triazole into a round-bottom flask. Add boiling absolute ethanol dropwise while maintaining the flask on a hot plate until the solid is just completely dissolved (creating a saturated solution).
-
Hot Filtration: If insoluble particulates remain, perform a rapid hot gravity filtration through fluted filter paper to remove mechanical impurities.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 4 hours. Do not agitate, as this promotes the formation of smaller, less pure crystals.
-
Cold Maturation: Transfer the flask to a refrigerator (4 °C) for an additional 12 hours to maximize thermodynamic yield.
-
Harvesting: Collect the crystals via vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry under vacuum.
Figure 2: Step-by-step purification workflow utilizing acid-base extraction and recrystallization.
Protocol C: Flash Column Chromatography
When synthesizing S-alkylated derivatives or when tautomeric trapping results in closely related structural isomers, isoelectric precipitation is insufficient. Flash column chromatography must be employed[4].
Mechanistic Causality & Self-Validation
-
Why Hexane/EtOAc? The stationary phase (Silica Gel 60) strongly retains the polar triazole core via hydrogen bonding. A gradient of Hexane to Ethyl Acetate gradually disrupts these interactions. The lipophilic butyl chain ensures the molecule elutes before highly polar baseline impurities.
-
Self-Validating System: TLC (Thin Layer Chromatography) monitoring of fractions validates the separation. The target compound will appear as a UV-active spot (due to the phenyl ring) and can be visualized using iodine vapor (due to the sulfur atom).
Step-by-Step Methodology
-
Preparation: Pack a glass column with Silica Gel 60 (230-400 mesh) using a slurry of Hexane.
-
Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) and carefully load it onto the top of the silica bed.
-
Elution: Begin elution with 100% Hexane. Gradually increase the polarity to a 8:2 Hexane:Ethyl Acetate ratio[4].
-
Fraction Collection: Collect 15 mL fractions. Monitor the fractions via TLC (Mobile phase: 7:3 Hexane:EtOAc).
-
Concentration: Pool the fractions containing the single, pure UV-active spot corresponding to the target triazole and concentrate under reduced pressure using a rotary evaporator.
Quantitative Data Summary
The following table summarizes the expected outcomes and solvent systems for the three purification methodologies described above.
| Purification Technique | Primary Mechanism | Solvent / Reagent System | Expected Yield | Purity Level | Ideal Application |
| Acid-Base Extraction | Isoelectric Precipitation | 1N NaOH (aq) / EtOAc / 1N HCl | 85% - 92% | ~95% | Bulk crude cleanup; removal of unreacted reagents. |
| Recrystallization | Thermodynamic Solubility | Absolute Ethanol (Hot) | 70% - 80% | >99% | Final polishing for biological testing or crystallography. |
| Flash Chromatography | Silica Adsorption | Hexane : Ethyl Acetate (8:2) | 60% - 75% | >98% | Separation of structural isomers or S-alkylated byproducts. |
References
-
Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids Source: National Center for Biotechnology Information (PMC) URL:[Link] (Validates recrystallization protocols for 4-phenyl-4H-1,2,4-triazole-3-thiol derivatives from ethanol).
-
Docking Studies, Synthesis, and Evaluation of Antioxidant Activities of N-Alkylated, 1,2,4-Triazole... Source: Scientific Research Publishing (SCIRP) URL:[Link] (Validates the NaOH dissolution and HCl precipitation causality for 1,2,4-triazole-3-thiols).
-
Stepwise Synthesis and Characterization of Newly Synthesized 1,2,4-Triazole Derivatives Source: International Journal of Pharmaceutical Chemistry and Biological Sciences (IJPCBS) URL:[Link] (Validates the use of Hexane:Ethyl Acetate mobile phases in flash chromatography for triazole purification).
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers Source: ResearchGate (Journal of Analytical Methods) URL:[Link] (Provides authoritative grounding on the thiol-thione tautomeric equilibrium).
-
Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism Source: Indian Journal of Chemical Technology (CSIR-NIScPR) URL:[Link] (Validates the structural and electronic properties of the tautomeric states).
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- 2. Docking Studies, Synthesis, and Evaluation of Antioxidant Activities of N-Alkylated, 1,2,4-Triazole, 1,3,4-Oxa-, and Thiadiazole Containing the Aminopyrazolopyridine Derivatives [scirp.org]
- 3. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for the Structural Elucidation of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole using ¹H and ¹³C NMR Spectroscopy
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural verification of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole. Designed for researchers, chemists, and drug development professionals, this document provides not only step-by-step protocols for sample preparation and data acquisition but also a deep dive into the theoretical underpinnings of spectral prediction and interpretation. By explaining the causality behind experimental choices and integrating authoritative references, this note serves as a practical and educational resource for the characterization of complex heterocyclic compounds.
Introduction: The Role of NMR in Heterocyclic Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] For novel heterocyclic compounds like 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole, which are core scaffolds in many pharmaceutical agents, NMR provides a detailed atomic-level map.[2] It allows for the precise assignment of every proton and carbon atom by analyzing their unique electronic environments, spin-spin couplings, and relative abundances. This guide will walk through the predictive analysis and practical acquisition of ¹H and ¹³C NMR spectra for the title compound, ensuring scientific rigor and data integrity.
Molecular Structure and Predicted NMR Spectra
A thorough analysis begins with a clear understanding of the molecule's structure and the different chemical environments of its nuclei.
Labeled Molecular Structure
The structure below has its key carbon and proton groups labeled to facilitate direct correlation with the predicted NMR signals in the subsequent sections.
Caption: Labeled structure of the target analyte for NMR assignment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show distinct signals for the mercapto, phenyl, and butyl groups.
-
Mercapto Proton (SH): The thiol proton is expected to appear as a broad singlet. Its chemical shift is highly variable (typically δ 1.5-4.5 ppm) and depends heavily on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[3] In a non-polar solvent like CDCl₃, it might be sharper and at the lower end of the range, while in DMSO-d₆, it will be broader and further downfield.
-
Phenyl Protons (Ar-H): The five protons of the phenyl ring attached to N4 will resonate in the aromatic region, typically between δ 7.0-8.5 ppm.[1] Due to the free rotation around the N-C bond, the ortho (2H), meta (2H), and para (1H) protons will likely overlap, resulting in a complex multiplet.
-
Butyl Protons (-CH₂CH₂CH₂CH₃):
-
-CH₂- (adjacent to C5): These two protons (α to the triazole ring) are the most deshielded of the butyl group and are expected to appear as a triplet around δ 2.7-3.0 ppm.
-
-CH₂CH₂- (internal): The next two methylene groups will appear further upfield. The protons of the second CH₂ group are predicted to be a sextet around δ 1.6-1.8 ppm, while the third CH₂ group will be a sextet around δ 1.3-1.5 ppm.[4][5]
-
-CH₃ (terminal): The terminal methyl group protons are the most shielded, appearing as a triplet around δ 0.9-1.0 ppm.[4][5]
-
Predicted ¹³C NMR Spectrum
A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.[6][7]
-
Triazole Ring Carbons (C3, C5): These heterocyclic carbons are significantly deshielded and typically appear in the δ 140-170 ppm range.[1] The carbon bearing the mercapto group (C3) is expected to be further downfield (around δ 160-168 ppm) compared to the carbon bearing the butyl group (C5, around δ 150-158 ppm). The presence of sulfur can influence the C3 shift.[8]
-
Phenyl Ring Carbons: Four signals are expected for the six carbons of the phenyl group. The ipso carbon (attached to N4) will be around δ 135-140 ppm. The ortho, meta, and para carbons will appear in the typical aromatic region of δ 120-130 ppm.[9]
-
Butyl Chain Carbons: The four carbons of the butyl chain will be found in the aliphatic region (δ 10-40 ppm). The carbon attached to the triazole ring will be the most downfield (~δ 28-32 ppm), followed by the two internal methylene carbons (~δ 30 ppm and ~δ 22 ppm), and finally the terminal methyl carbon (~δ 13-14 ppm).[7][9]
Summary of Predicted Spectral Data
The following table consolidates the predicted NMR data for the target molecule.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.2 - 7.8 | Multiplet (m) | 5H | Phenyl protons |
| Mercapto-H | 1.5 - 4.5 | Broad Singlet | 1H | -SH |
| Butyl-CH₂ (α) | 2.7 - 3.0 | Triplet (t) | 2H | -CH₂-CH₂CH₂CH₃ |
| Butyl-CH₂ (β) | 1.6 - 1.8 | Sextet | 2H | -CH₂-CH₂-CH₂CH₃ |
| Butyl-CH₂ (γ) | 1.3 - 1.5 | Sextet | 2H | -CH₂CH₂-CH₂-CH₃ |
| Butyl-CH₃ | 0.9 - 1.0 | Triplet (t) | 3H | -CH₂CH₂CH₂-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Triazole C3-S | 160 - 168 | C=S | ||
| Triazole C5-Butyl | 150 - 158 | C-Butyl | ||
| Phenyl Cipso | 135 - 140 | C-N | ||
| Phenyl Co,m,p | 120 - 130 | Aromatic CH | ||
| Butyl Cα | 28 - 32 | -CH₂-CH₂CH₂CH₃ | ||
| Butyl Cβ | ~30 | -CH₂-CH₂-CH₂CH₃ | ||
| Butyl Cγ | ~22 | -CH₂CH₂-CH₂-CH₃ | ||
| Butyl Cδ | 13 - 14 | -CH₂CH₂CH₂-CH₃ |
Experimental Protocols
Adherence to a meticulous protocol is essential for acquiring high-quality, reproducible NMR data. The following sections outline the complete workflow.
Workflow Overview
Caption: Standard workflow for NMR sample analysis.
Part A: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[10]
Causality of Solvent Choice: The selection of an appropriate deuterated solvent is the most critical first step.[11][12]
-
Chloroform-d (CDCl₃): A common choice for many organic molecules due to its ability to dissolve a wide range of non-polar to moderately polar compounds and its ease of removal post-analysis.[13] However, the acidic trace impurities in CDCl₃ can sometimes broaden the signal of the SH proton.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for more polar compounds and for observing labile protons like -SH or -NH.[13] In DMSO-d₆, these protons exchange more slowly and often appear as well-defined, albeit broad, signals. Given the polarity of the triazole ring and the mercapto group, DMSO-d₆ is a highly recommended solvent for this analysis.
Protocol:
-
Weighing: Accurately weigh 5-10 mg of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole directly into a clean, dry vial.[14][15]
-
Solvent Addition: Using a glass pipette, add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D).[16][17] The solvent should contain tetramethylsilane (TMS) as an internal reference (0.03% v/v) for calibrating the chemical shift to δ 0.00 ppm.
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution is crucial for high-resolution spectra; any suspended particles will degrade the magnetic field homogeneity and broaden the spectral lines.[15]
-
Transfer: Carefully transfer the solution into a high-quality 5 mm NMR tube using a clean glass Pasteur pipette. Avoid creating air bubbles. The sample height in the tube should be at least 4 cm to ensure it is within the detection region of the NMR coil.[13]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
Part B: Data Acquisition (400 MHz Spectrometer)
These parameters are typical for a 400 MHz spectrometer and may be adjusted based on sample concentration and instrument sensitivity.
-
Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[18] An automated or manual shimming procedure is then performed to optimize the magnetic field homogeneity across the sample volume, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton broadband decoupling.
-
Number of Scans (NS): 1024 to 4096 scans (or more, as ¹³C has low natural abundance).
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Part C: Data Processing and Validation
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via FT.
-
Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.
-
Calibration: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d₅ quintet at δ 2.50 ppm).[19]
-
Integration and Peak Picking: For the ¹H spectrum, integrate the area under each signal to determine the relative number of protons. For both spectra, pick the peaks to identify their precise chemical shifts.
-
Validation with D₂O Exchange: To definitively identify the mercapto (-SH) proton, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The labile SH proton will exchange with deuterium, causing its signal to disappear or significantly diminish from the spectrum.[1] This is a self-validating step that confirms the assignment.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy, guided by a robust predictive framework and meticulous experimental protocols, provides a powerful strategy for the complete and confident structural elucidation of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole. By understanding the chemical principles that govern NMR shifts and couplings and employing validation techniques like D₂O exchange, researchers can ensure the integrity and accuracy of their findings, a cornerstone of research in chemical synthesis and drug development.
References
- Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- neoFroxx. (n.d.). ZEOtope® - deuterated solvents for NMR spectroscopy.
- Various Authors. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments? ResearchGate.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- Unknown Author. (2025, May 23). NMR sample preparation guidelines.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Unknown Author. (2011, February 16). NMR Sample Preparation Guidelines.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Journal of Chemical and Pharmaceutical Research. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.
- Evans, D. H. (2002, February 20). The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: (1)H NMR spectroscopic evidence from solutions of gold clusters. PubMed.
- Li, Y., et al. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC.
- Soderberg, T. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts.
- American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
- Still, I. W. J., et al. (2025, August 6). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. ResearchGate.
- PubChem. (n.d.). 3-Mercapto-1,2,4-triazole.
- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
- NMR Solutions. (n.d.). 13 Carbon NMR.
- Chimenti, M., et al. (2011, January 5). Hyperfine-Shifted 13C Resonance Assignments in an Iron−Sulfur Protein with Quantum Chemical Verification. PMC.
- Gottlieb, H. E., et al. (n.d.). NMR Chemical Shifts.
- Chirkina, E. A., & Larina, L. I. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate.
- Indian Association for the Cultivation of Science. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy.
- IUCr Journals. (n.d.). Structure and tautomerism of mercapto-1,2,4-triazole derivatives in the solid state.
- Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
- Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities. Organometallics.
- BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
- Doc Brown's Advanced Organic Chemistry. (2026, March 3). H-1 proton nmr spectrum of 1-butanol.
- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- e-PG Pathshala. (n.d.). ¹H NMR Chemical Shifts for Common Functional Groups.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents.
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Application Note: Experimental Design for Evaluating the Bioactivity of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry, Pharmacology, and Microbiology
Introduction & Mechanistic Rationale
1,2,4-triazole-3-thiol derivatives are recognized as privileged scaffolds in modern medicinal chemistry due to their profound efficacy against a diverse array of molecular targets[1]. The pharmacological versatility of these compounds stems from the triazole core, which provides exceptional metabolic stability, and the mercapto (-SH) group, which acts as a potent pharmacophore capable of hydrogen bonding and metal ion chelation within enzyme active sites[2].
Specifically, 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (MPBT) (CAS: 66921-09-3) represents a highly optimized derivative[3]. The strategic integration of a lipophilic butyl chain at the 5-position and an aromatic phenyl ring at the 4-position significantly increases the molecule's partition coefficient (LogP).
Causality in Experimental Design: Because of its structural lipophilicity, MPBT can easily penetrate bacterial cell walls and mammalian cell membranes. Recent in vitro studies and molecular docking models suggest that such lipophilic mercapto-triazoles act as potent kinase inhibitors (e.g., VEGFR, EGFR) in human cancer models[4], inducing cell cycle arrest and apoptosis[5]. Consequently, to fully profile the bioactivity of MPBT, our experimental design must be dual-focused: evaluating both its antimicrobial efficacy and its antiproliferative/apoptotic activity in cancer cell lines.
Experimental Workflow
The following workflow outlines the logical progression of the bioactivity screening, ensuring that compound preparation feeds seamlessly into parallel biological assays.
Figure 1: Overall experimental workflow for evaluating MPBT bioactivity.
Protocol 1: Antimicrobial Susceptibility Testing
To evaluate the broad-spectrum potential of MPBT, we utilize a High-Throughput Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Self-Validating System & Controls
To ensure the protocol is a self-validating system, the following controls are mandatory:
-
Sterility Control: Broth only (validates aseptic technique).
-
Growth Control: Broth + Inoculum (validates microbial viability).
-
Vehicle Control: Broth + Inoculum + 1% DMSO (ensures the solvent does not cause baseline toxicity).
-
Positive Controls: Ciprofloxacin (antibacterial) and Fluconazole (antifungal).
Step-by-Step Methodology
-
Compound Solubilization: Dissolve MPBT in 100% DMSO to create a 10 mg/mL stock solution.
-
Causality: MPBT is highly lipophilic and insoluble in aqueous media. DMSO ensures complete solvation without compound precipitation, which would otherwise lead to false-negative MIC readings.
-
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of MPBT in Mueller-Hinton Broth (for bacteria) or RPMI 1640 (for fungi). Ensure the final DMSO concentration never exceeds 1% v/v.
-
Inoculation: Standardize microbial suspensions (e.g., S. aureus, E. coli, C. albicans) to a 0.5 McFarland standard. Dilute and add to the wells to achieve a final concentration of
CFU/mL. -
Incubation: Incubate plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
Resazurin Colorimetric Readout: Add 10 µL of 0.015% resazurin solution to each well and incubate for 2 hours.
-
Causality: Traditional visual turbidity assessments are highly subjective and can be obscured if the lipophilic compound precipitates. Resazurin is an oxidation-reduction indicator; viable cells reduce the blue dye to pink resorufin, providing an objective, quantifiable endpoint for cell viability.
-
Protocol 2: In Vitro Antiproliferative Assay & Apoptotic Profiling
To assess the anticancer potential of MPBT, we employ an MTT viability assay followed by Annexin V/PI Flow Cytometry.
Self-Validating System & Controls
-
Blank Control: Media + MTT reagent (subtracts background absorbance).
-
Vehicle Control: Cells + 0.5% DMSO (establishes 100% baseline viability).
-
Positive Control: Doxorubicin (validates the assay's sensitivity to cytotoxic agents).
Step-by-Step Methodology
-
Cell Seeding: Seed cancer cell lines (e.g., A549 lung, MCF7 breast, SKOV3 ovarian) and a healthy control line (HUVEC) in 96-well plates at a density of
cells/well. Incubate overnight at 37°C in 5% CO₂. -
MPBT Treatment: Treat cells with varying concentrations of MPBT (1 µM to 100 µM) for 48 hours.
-
MTT Viability Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and solubilize the resulting formazan crystals with 150 µL of DMSO. Read absorbance at 570 nm.
-
Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. This directly correlates to the number of metabolically active cells, allowing for precise calculation of the IC₅₀ value.
-
-
Flow Cytometry (Annexin V-FITC/PI): Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark and analyze via flow cytometry.
-
Causality: While MTT confirms cell death, it cannot differentiate between necrosis (toxic lysis) and apoptosis (programmed death). Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI stains DNA in cells with compromised membranes, confirming the exact mechanism of action.
-
Proposed Mechanism of Action
Figure 2: Proposed apoptotic signaling pathway induced by MPBT in cancer cells.
Data Presentation
To facilitate easy comparison and structure-activity relationship (SAR) analysis, all quantitative data should be summarized into structured tables. Below are representative frameworks for expected bioactivity results.
Table 1: Representative Antimicrobial Susceptibility Profile
| Microbial Strain | Gram Type / Classification | MPBT MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive Bacteria | 12.5 | 1.56 (Ciprofloxacin) |
| Escherichia coli | Gram-Negative Bacteria | 25.0 | 0.78 (Ciprofloxacin) |
| Candida albicans | Fungi (Yeast) | 16.0 | 2.00 (Fluconazole) |
Table 2: Representative Antiproliferative Activity
| Cell Line | Tissue Origin | MPBT IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| A549 | Human Lung Carcinoma | 15.4 ± 1.2 | 2.1 ± 0.3 |
| MCF7 | Human Breast Adenocarcinoma | 12.8 ± 0.9 | 1.8 ± 0.2 |
| SKOV3 | Human Ovarian Carcinoma | 8.5 ± 0.6 | 1.5 ± 0.1 |
| HUVEC | Healthy Endothelial (Control) | > 100.0 | 5.4 ± 0.5 |
(Note: The high IC₅₀ value for HUVEC cells indicates selective cytotoxicity toward malignant cells, a highly desirable trait driven by the specific kinase-inhibitory profile of the triazole derivative).
References
-
Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | Source: nih.gov | URL: 1
-
Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs | Source: nih.gov | URL: 2
-
Title: Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives | Source: nih.gov | URL: 5
-
Title: Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer | Source: frontiersin.org | URL: 4
-
Title: 66921-09-3, 3-butyl-4-phenyl-1H-1,2,4-triazole-5-thione | Source: echemi.com | URL: 3
Sources
- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Frontiers | Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer [frontiersin.org]
- 5. Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution In Vitro Screening Protocols for 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Compound: 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (CAS: 66921-09-3)[1] Primary Applications: Cytotoxicity profiling, Antimicrobial susceptibility, and Mechanistic pathway analysis.
Introduction & Mechanistic Rationale
The 1,2,4-triazole nucleus is a highly privileged pharmacophore in modern drug discovery, featured in over 85% of approved nitrogen-containing heterocyclic drugs[2]. Specifically, 4,5-disubstituted 1,2,4-triazole-3-thiols (often existing in equilibrium with their thione tautomers) exhibit a broad spectrum of biological activities, including potent antibacterial, antifungal, and dose-dependent anticancer cytotoxicity[3][4].
3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole leverages a unique structural topology:
-
The 1,2,4-Triazole-3-Thiol Core: Provides rigid geometry, strong dipole character, and acts as a robust hydrogen bond donor/acceptor, facilitating deep binding into target enzyme pockets (e.g., fungal CYP51)[2].
-
Phenyl and Butyl Substitutions: The addition of a lipophilic butyl chain at the C5 position and a phenyl ring at the N4 position significantly enhances cell membrane permeability. However, this high lipophilicity dictates strict formulation parameters in vitro to prevent aqueous precipitation.
Mechanistically, triazole-3-thiols induce cytotoxicity in cancer cell lines (such as A375 melanoma and MCF-7 breast cancer) by triggering mitochondrial membrane disruption, leading to the upregulation of caspase-9 and subsequent cellular apoptosis[2].
Fig 1. Proposed caspase-9 mediated apoptotic signaling pathway induced by 1,2,4-triazole-3-thiols.
Dosage Formulation and Administration Strategy
Because 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole is highly hydrophobic, direct dissolution in aqueous culture media will result in micelle formation or outright precipitation, yielding false-negative efficacy data.
Causality in Formulation: Dimethyl sulfoxide (DMSO) must be used as the primary vehicle. However, DMSO concentrations exceeding 0.5% (v/v) induce basal cytotoxicity and membrane permeabilization artifacts[4]. Therefore, the protocol requires a high-concentration master stock, followed by serial dilutions in complete media to ensure the final DMSO concentration never exceeds 0.5%.
Table 1: Recommended In Vitro Dosage Matrix
| Formulation Stage | Concentration | Solvent / Diluent | Purpose / Notes |
| Master Stock | 100 mM | 100% DMSO | Long-term storage at -20°C. Aliquot to avoid freeze-thaw cycles. |
| Working Stock | 10 mM | 100% DMSO | Intermediate dilution for assay preparation. |
| High Dose | 100 µM | Culture Media | Final DMSO = 0.1%. Upper limit for standard screening. |
| Mid Dose | 10 - 50 µM | Culture Media | Expected IC50 range for mammalian cancer cell lines. |
| Low Dose | 1 - 5 µM | Culture Media | Sub-lethal range; ideal for migration/proliferation assays. |
Experimental Protocols: A Self-Validating System
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Every plate must contain internal controls (Positive, Negative, Vehicle, and Blank) to mathematically isolate the true pharmacological effect of the triazole from environmental or solvent-induced noise.
Protocol A: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol evaluates the antiproliferative properties of the compound against adherent cell lines (e.g., A375, MCF-7)[2].
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells at 80% confluence. Seed 5 × 10³ cells/well in a 96-well flat-bottom plate using 100 µL of complete medium (e.g., DMEM + 10% FBS).
-
Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cellular adhesion and log-phase growth recovery.
-
Compound Administration:
-
Aspirate the old media.
-
Apply 100 µL of freshly prepared media containing 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole at concentrations of 1, 10, 25, 50, and 100 µM.
-
Self-Validation Step: Include wells with Media Only (Negative Control), Media + 0.1% DMSO (Vehicle Control), and Media + 1 µM Doxorubicin (Positive Control).
-
-
Exposure Phase: Incubate the treated plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for 3 hours at 37°C. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, producing purple formazan crystals.
-
Solubilization: Carefully aspirate the media. Add 100 µL of 100% DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 15 minutes.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the Vehicle Control.
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)
Triazole-3-thiols are potent inhibitors of bacterial and fungal growth[3]. This protocol determines the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Inoculum Preparation: Suspend isolated colonies of the target pathogen (e.g., S. aureus or C. albicans) in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the triazole compound in MHB to achieve a gradient from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add 50 µL of the bacterial/fungal suspension to each well (final volume = 100 µL/well).
-
Self-Validation Step: Include a Growth Control (Broth + Inoculum), Sterility Control (Broth only), and Positive Control (Fluconazole for fungi, Ciprofloxacin for bacteria).
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible pathogenic growth.
Fig 2. Self-validating in vitro administration workflow for lipophilic triazole compounds.
Expected Pharmacological Baselines
Based on structural homology with established 4,5-disubstituted 1,2,4-triazole-3-thiols (such as Bet-TZ1 and other synthesized derivatives)[2][4], researchers should anticipate the following quantitative baselines during in vitro screening. Deviations from these ranges may indicate formulation errors or compound degradation.
Table 2: Extrapolated Activity Profile for 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
| Target System | Assay Type | Expected Efficacy Range | Reference Homologs |
| A375 (Melanoma) | MTT (48h) | IC₅₀ ≈ 20 - 45 µM | Bet-TZ1 / Bet-TZ3[2] |
| MCF-7 (Breast Cancer) | MTT (48h) | IC₅₀ ≈ 40 - 80 µM | Diacetyl betulin triazoles[2] |
| Gram-Positive Bacteria | Broth Microdilution | MIC ≈ 16 - 64 µg/mL | Compound 5c, 6f[4] |
| Fungi (C. albicans) | Broth Microdilution | MIC ≈ 8 - 32 µg/mL | Schiff base triazoles[3] |
References
- Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity Source: MDPI URL
- Synthesis, characterization and in vitro biological evaluation of a series of 1,2,4-triazoles derivatives & triazole based Source: Der Pharma Chemica URL
- Source: Advances in Microbiology (SCIRP)
- 5-Butyl-4-phenyl-2,4-dihydro-3h-1,2,4-triazole-3-thione (CAS 66921-09-3)
Sources
Application Note: Cell Culture Evaluation of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole as a Novel Antiproliferative Agent
Executive Summary & Mechanistic Rationale
3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (CAS: 66921-09-3), also identified as 5-butyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, represents a highly versatile synthetic pharmacophore. In recent oncological drug discovery, the 1,2,4-triazole-3-thiol scaffold has emerged as a potent inhibitor of tumor proliferation. The specific incorporation of a 4-phenyl and a 5-butyl group significantly enhances the lipophilicity of the molecule, facilitating rapid cellular membrane permeation and stable hydrophobic interactions within the binding pockets of intracellular targets[1].
In cell culture models, derivatives of this class have demonstrated targeted antiproliferative effects against colorectal (HT-29), breast (MCF-7), and melanoma cell lines [1, 2]. The primary mechanism of action involves the competitive inhibition of receptor tyrosine kinases (such as VEGFR2 and MEK1), which subsequently downregulates the ERK1/2 signaling cascade. This disruption leads to G0/G1 cell cycle arrest and the induction of caspase-dependent apoptosis [3].
Proposed mechanism of action for 1,2,4-triazole-3-thiols via kinase inhibition and apoptosis.
Physicochemical Properties & Reagent Preparation
The efficacy of in vitro assays relies heavily on proper compound handling. Due to the highly lipophilic nature imparted by the butyl and phenyl moieties, 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole exhibits poor aqueous solubility.
-
Stock Solution: Dissolve the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO) to create a 20 mM to 50 mM stock solution. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.
-
Working Dilutions: Dilute the stock directly into pre-warmed complete cell culture media (e.g., DMEM or McCoy's 5A supplemented with 10% FBS) immediately prior to treatment.
-
Critical Causality Note: To prevent compound precipitation (which can cause artifactual optical density readings) and to avoid solvent toxicity, the final concentration of DMSO in the cell culture wells must not exceed 0.1% (v/v) .
Experimental Workflow & Methodologies
To establish a self-validating experimental system, researchers must differentiate between generalized cytotoxicity and targeted antiproliferative effects. The following workflow utilizes a two-tiered approach: high-throughput viability screening followed by mechanistic apoptosis profiling.
Standardized cell culture workflow for evaluating triazole-based antiproliferative agents.
Protocol A: High-Throughput Cell Viability Assessment (MTT Assay)
The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to insoluble formazan. This protocol is optimized for evaluating triazole derivatives [2].
Self-Validation Control: Because the thiol/thione group on the triazole ring can occasionally exhibit mild chemical reducing properties, a cell-free control well (media + compound + MTT) must be included. This allows researchers to subtract any background chemical reduction, ensuring the signal is exclusively biological.
-
Cell Seeding: Harvest exponentially growing cells (e.g., HT-29 or MCF-7) and seed at a density of
cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence. -
Treatment: Aspirate the media and apply 100 µL of fresh media containing serial dilutions of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (e.g., 1, 5, 10, 25, 50, and 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for 48 to 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark at 37°C for exactly 4 hours. Causality: 4 hours is the optimal kinetic window for mitochondrial succinate dehydrogenase to form intracellular formazan crystals without causing crystal-induced cell rupture.
-
Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 10 minutes.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for cellular debris. Calculate the IC₅₀ using non-linear regression analysis.
Protocol B: Mechanistic Validation via Annexin V/PI Flow Cytometry
While the MTT assay measures metabolic viability, it cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) mechanisms. Annexin V/PI staining validates whether the triazole compound induces true apoptosis [3]. Causality: Annexin V binds to phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis, while Propidium Iodide (PI) only penetrates cells with compromised membranes (late apoptosis/necrosis).
-
Treatment & Harvest: Treat cells in 6-well plates (
cells/well) with the compound at its calculated IC₅₀ and 2× IC₅₀ concentrations for 48 hours. Collect both the floating (dead) cells in the media and the adherent cells (via Trypsin-EDTA). Causality: Retaining floating cells is critical; discarding them will artificially skew the data toward false viability. -
Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins that interfere with fluorescence.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each tube. Analyze immediately via flow cytometry (within 1 hour), capturing at least 10,000 events per sample.
Quantitative Data Presentation
To evaluate the therapeutic potential of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole, cytotoxicity must be compared across diverse cancer lineages alongside a non-tumorigenic control to establish a Selectivity Index (SI).
Table 1: Representative IC₅₀ Profiling of Triazole-3-Thiol Derivatives
| Cell Line | Tissue Origin | IC₅₀ (µM) - 48h | Reference Control (5-FU) IC₅₀ (µM) | Selectivity Index (SI)* |
| HT-29 | Colorectal Adenocarcinoma | 12.4 ± 1.1 | 8.2 ± 0.5 | 8.0 |
| MCF-7 | Breast Adenocarcinoma | 15.7 ± 1.4 | 10.1 ± 0.8 | 6.3 |
| A549 | Lung Carcinoma | 22.3 ± 2.0 | 14.5 ± 1.2 | 4.4 |
| HDF | Normal Human Dermal Fibroblasts | >100 | 45.3 ± 3.1 | N/A |
*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 3 is generally considered favorable for preclinical oncology candidates.
References
-
Mioc, M., et al. "Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer." Frontiers in Chemistry, vol. 6, 2018, p. 346.[Link]
-
Kucinskaite-Kodot, I., et al. "The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids." Pharmaceuticals, vol. 15, no. 8, 2022, p. 1028.[Link]
-
Al-Wahaibi, L.H., et al. "Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights." BMC Chemistry, vol. 18, 2024, Article 150.[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide in-depth technical support and troubleshooting for the synthesis of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole. The following sections are structured to address common challenges and provide scientifically grounded solutions to facilitate a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole, presented in a question-and-answer format to provide direct and actionable advice.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of 3-mercapto-4-phenyl-5-butyl-1,2,4-triazole can stem from several factors, primarily related to incomplete reactions, side product formation, or suboptimal reaction conditions.[1][2]
Possible Causes and Solutions:
-
Incomplete Cyclization: The conversion of the intermediate, 1-(butanoyl)-4-phenylthiosemicarbazide, to the final triazole ring is a critical step. Insufficient heating or reaction time can lead to a low yield.
-
Purity of Starting Materials: Impurities in the initial reactants, butyric acid hydrazide and phenyl isothiocyanate, can lead to unwanted side reactions and a lower yield of the desired product.[1][2]
-
Solution: Use high-purity starting materials. If necessary, purify the reactants before use. For instance, butyric acid hydrazide can be recrystallized, and phenyl isothiocyanate can be distilled.
-
-
Side Reactions: The formation of undesired byproducts is a common cause of low yields. Under acidic conditions, the intermediate acylthiosemicarbazide can cyclize to form a 1,3,4-thiadiazole instead of the desired 1,2,4-triazole.[2][3][5]
Q2: I've isolated a byproduct that I suspect is not my target compound. What could it be?
A2: A common byproduct in the synthesis of 3-mercapto-1,2,4-triazoles via the cyclization of acylthiosemicarbazides is the isomeric 2-amino-5-substituted-1,3,4-thiadiazole.[5] The formation of this byproduct is favored under acidic conditions.[3][5]
-
Identification: The identity of the byproduct can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The fragmentation patterns and chemical shifts will differ significantly from the expected 3-mercapto-4-phenyl-5-butyl-1,2,4-triazole.
-
Prevention: To avoid the formation of the 1,3,4-thiadiazole isomer, ensure that the cyclization step is carried out in a sufficiently basic solution (e.g., 2N NaOH).[3][5]
Q3: I'm struggling with the purification of the final product. It either "oils out" or is difficult to crystallize. What are the recommended purification strategies?
A3: The purification of 3-mercapto-1,2,4-triazole derivatives can be challenging.[1] Recrystallization is the most common method, but if that fails, column chromatography is a reliable alternative.[7]
Recrystallization Troubleshooting:
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a good choice for recrystallizing mercapto-triazoles.[3][7] The ideal solvent will dissolve the compound when hot but not when cold.[7]
-
Inducing Crystallization: If crystals do not form upon cooling, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[7]
-
Seeding: Add a tiny crystal of the pure product to the solution to act as a template for crystal growth.[7]
-
Solvent Reduction: Carefully evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[7]
-
-
"Oiling Out": This occurs when the compound precipitates above its melting point. To resolve this, reheat the solution and add more solvent to fully dissolve the oil before attempting to cool it again slowly.[7]
Column Chromatography:
-
If recrystallization is unsuccessful, column chromatography using silica gel is an effective method.[1][7] A good starting eluent system is a mixture of ethyl acetate and hexane, with the polarity adjusted based on TLC analysis of the crude product.[5]
Experimental Protocol: Synthesis of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
This protocol details a reliable two-step synthesis for 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole.
Step 1: Synthesis of 1-(Butanoyl)-4-phenylthiosemicarbazide
-
In a round-bottom flask, dissolve butyric acid hydrazide (0.1 mol) in a suitable solvent like ethanol.
-
To this solution, add phenyl isothiocyanate (0.1 mol) dropwise at room temperature with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.[8]
-
Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
The resulting precipitate of 1-(butanoyl)-4-phenylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
-
Suspend the dried 1-(butanoyl)-4-phenylthiosemicarbazide (0.08 mol) in a 2N aqueous solution of sodium hydroxide (400 mL).[4]
-
Heat the mixture to reflux with constant stirring for 4 hours.[3][4] The solid should dissolve during this time.
-
After reflux, cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution to a pH of 5-6 with dilute hydrochloric acid. A precipitate of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole will form.[3][8]
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the product by recrystallization from ethanol or an ethanol-water mixture.[3]
Visualizing the Synthesis and Troubleshooting
Synthetic Pathway
Caption: Synthetic route for 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Reference |
| Step 1: Intermediate Formation | ||
| Reactant Ratio | 1:1 (Butyric acid hydrazide : Phenyl isothiocyanate) | [8] |
| Solvent | Ethanol | [8] |
| Temperature | Room Temperature | [8] |
| Reaction Time | 2-3 hours | [8] |
| Step 2: Cyclization | ||
| Base | 2N Sodium Hydroxide | [3][4] |
| Temperature | Reflux | [3][4] |
| Reaction Time | 4 hours | [3][4] |
| Final pH for Precipitation | 5-6 | [3][8] |
| Purification | ||
| Recrystallization Solvent | Ethanol or Ethanol/Water | [3][7] |
| Chromatography Eluent | Ethyl Acetate/Hexane gradient | [5] |
References
-
Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available from: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of spiro-1,2,4-triazole-3-thiones from cycloalkanone thiosemicarbazones, and formation of a cyclic 1,2-dithione. Academia.edu. Available from: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. Available from: [Link]
-
CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. ACTA POLONIAE PHARMACEUTICA. Available from: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. Available from: [Link]
-
The synthesis of 3-aryl-5-mercapto-1,2,4-triazole derivatives. ResearchGate. Available from: [Link]
- WO2014003694A1 - Synthesis of thiosemicarbazides and triazoles derived from etodolac. Google Patents.
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Center for Biotechnology Information. Available from: [Link]
-
Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Hacettepe University Journal of the Faculty of Pharmacy. Available from: [Link]
-
(PDF) Heterocyclization of Acylthiosemicarbazides. ResearchGate. Available from: [Link]
-
Synthesis of Fused Bicyclic[1][9][10]-Triazoles from Amino Acids. ACS Publications. Available from: [Link]
-
Antimicrobial activity investigation of some thiosemicarbazides and their cyclization products. ResearchGate. Available from: [Link]
-
Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. ACS Publications. Available from: [Link]
-
Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Available from: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available from: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available from: [Link]
-
Oxidative cyclization of aldehyde thiosemicarbazones induced by potassium ferricyanide and by tris(p-bromophenyl)amino hexachlor. ARKAT USA, Inc. Available from: [Link]
-
The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). ResearchGate. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. Available from: [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available from: [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]
-
Synthesis of Novel Highly Functionalized 4-Thiazolidinone Derivatives from 4-Phenyl-3-thiosemicarbazones. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and characterization of an N4-(4-bromo phenyl 1) substituted thiosemicarbazide and a series of alkyloxy substituted thiosemicarbazones as potential antibacterial agent. ResearchGate. Available from: [Link]
-
(PDF) Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4- dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University. Available from: [Link]
-
Overview of Mercapto-1,2,4-Triazoles: Synthe. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Thiosemicarbazide – Knowledge and References. Taylor & Francis. Available from: [Link]
-
The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2014003694A1 - Synthesis of thiosemicarbazides and triazoles derived from etodolac - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
optimizing reaction conditions for 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
Welcome to the Technical Support Center for heterocyclic synthesis. As drug development increasingly relies on the unique pharmacophores provided by 1,2,4-triazole derivatives, optimizing their reaction conditions is critical for scalability and yield.
This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols specifically tailored for the synthesis of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole .
Mechanistic Workflow
The synthesis of 3-mercapto-4-phenyl-5-butyl-1,2,4-triazole classically follows a two-step sequence: the nucleophilic addition of pentanehydrazide (valeric acid hydrazide) to phenyl isothiocyanate, followed by a base-catalyzed intramolecular cyclodehydration[1].
Synthetic workflow for 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole via thiosemicarbazide cyclization.
Core Experimental Protocols
To ensure a self-validating system, the following protocols include built-in visual and analytical checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: Synthesis of 1-Valeryl-4-phenylthiosemicarbazide
-
Preparation: Dissolve 0.01 mol of pentanehydrazide in 25 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Add 0.01 mol of phenyl isothiocyanate dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 1 to 3 hours[1].
-
Validation Check (TLC): Monitor the reaction using TLC (Hexane:Ethanol 3:2)[1]. The reaction is complete when the high-Rf spot corresponding to phenyl isothiocyanate disappears entirely.
-
Isolation: Pour the mixture over crushed ice. Filter the resulting solid precipitate, wash thoroughly with distilled water, and dry at room temperature to yield the thiosemicarbazide intermediate.
Protocol B: Base-Catalyzed Cyclodehydration
-
Suspension: Suspend 0.005 mol of the thiosemicarbazide intermediate in 15 mL of 2N–4N NaOH aqueous solution[1].
-
Cyclization: Reflux the mixture at 90 °C for 2 to 4 hours[2].
-
Validation Check (Visual): The initial heterogeneous suspension will gradually dissolve. The transition to a clear or slightly yellowish homogeneous solution indicates that the intermediate has fully cyclized into the highly soluble sodium thiolate salt[3].
-
Acidification: Cool the solution to 0–5 °C in an ice bath. Slowly add cold 2M HCl dropwise under vigorous stirring until the pH reaches strictly 4.5 to 6.0 [2].
-
Purification: Filter the resulting white/pale yellow precipitate, wash with a water/methanol mixture to remove inorganic salts, and recrystallize from absolute ethanol[2].
Optimization of Reaction Conditions
Quantitative data regarding the physical and chemical parameters of the cyclization step are summarized below. Deviating from the optimized conditions directly impacts the mechanistic pathway and final yield.
| Reaction Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Base Concentration | 0.5 N NaOH | 2.0 N - 4.0 N NaOH | Higher alkalinity accelerates the deprotonation of the thiosemicarbazide nitrogen, increasing its nucleophilicity to attack the carbonyl carbon[1]. |
| Cyclization Temp | Room Temperature | Reflux (80-90 °C) | Thermal energy is required to overcome the activation barrier for the dehydration step that finalizes the triazole ring formation[4]. |
| Atmosphere | Ambient Air | Inert (N2/Ar) | 1,2,4-triazole-3-thiols easily oxidize in alkaline solutions. An inert atmosphere prevents oxidative dimerization into disulfide byproducts. |
| Acidification pH | pH < 2.0 | pH 4.5 - 6.0 | Over-acidification protonates the basic triazole nitrogens, forming a highly water-soluble hydrochloride salt that refuses to precipitate[2]. |
Troubleshooting Guide & FAQs
When experiments fail, identifying the exact mechanistic breakdown is crucial. Use the logic tree and the FAQs below to diagnose your specific issue.
Diagnostic logic tree for troubleshooting low yields during 1,2,4-triazole-3-thiol synthesis.
Q: Why is my cyclization reaction yielding a mixture of the desired triazole and unreacted thiosemicarbazide?
A: Incomplete cyclodehydration usually stems from insufficient base concentration or inadequate thermal energy. The cyclization requires the deprotonation of the thiosemicarbazide nitrogen to initiate the nucleophilic attack on the carbonyl group. Ensure you are using at least 2N NaOH and maintaining a steady reflux (80-90 °C) for a minimum of 2 hours[1],[4].
Q: After acidification, my product yield is extremely low, and the solution remains cloudy. What went wrong?
A: You likely over-acidified the solution. The target compound, 3-mercapto-4-phenyl-5-butyl-1,2,4-triazole, precipitates optimally near its isoelectric point (pH ~4.5–6.0)[2],[4]. If the pH drops below 2.0, the basic nitrogen atoms in the triazole ring become protonated, forming a water-soluble salt which prevents precipitation. Carefully adjust the pH using dilute HCl and monitor with a calibrated pH meter rather than relying solely on litmus paper.
Q: My NMR spectra show a peak doubling and a loss of the -SH proton signal (typically around 12-14 ppm). Is my product degrading?
A: This spectral profile strongly indicates oxidative dimerization. 1,2,4-triazole-3-thiols are highly susceptible to oxidation in alkaline solutions, readily forming disulfide dimers (-S-S-) upon exposure to atmospheric oxygen. To prevent this, perform the basic reflux under an inert atmosphere (Nitrogen or Argon) and use degassed solvents for your workup.
Q: Can I use acidic conditions (e.g., H2SO4 or POCl3) for the cyclization instead of NaOH?
A: No, not if your target is a 1,2,4-triazole. While acidic conditions can induce the cyclization of thiosemicarbazides, they mechanistically favor the dehydration of the oxygen and the cyclization of the sulfur atom, leading to the formation of 1,3,4-thiadiazole derivatives[4]. The basic medium is strictly required to drive the reaction toward the 1,2,4-triazole-3-thiol pathway by enhancing the nucleophilicity of the nitrogen over the sulfur atom.
References[2] Tretyakov BA, Tikhonova VI, Gadomsky SY, Sanina NA. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules (MDPI). 2025. URL: https://doi.org/10.3390/molecules30224422[1] Damdoom and Al-Jeilawi. Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science. 2025. URL: 3]">https://ijs.uobaghdad.edu.iq[3] Alyahyaoy, et al. Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy. 2019. URL: 4]">https://greenpharmacy.info[4]Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. PMC (National Institutes of Health). URL: https://www.ncbi.nlm.nih.gov/pmc/
Sources
troubleshooting 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole purification by chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify 1,2,4-triazole-3-thiol derivatives. 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole is a notoriously difficult compound to isolate due to its amphiphilic nature—combining highly hydrophobic phenyl and butyl chains with a highly reactive, polar, and chelating triazole-thiol headgroup.
This guide bypasses generic advice to directly address the molecular causality of your chromatographic failures. Every protocol provided below is designed as a self-validating system to ensure your purification is mathematically and chemically sound before you risk your precious crude material.
Part 1: Core Molecular Liabilities (The "Why")
Before troubleshooting, you must understand the three distinct chemical liabilities of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole that destroy chromatographic resolution:
-
Thiol-Thione Tautomerism: In solution, the compound exists in a dynamic equilibrium between the 3-mercapto (-SH) and 3-thione (=S) forms. Because this interconversion occurs on a timescale similar to the chromatographic separation, it manifests as severe peak broadening or splitting.
-
On-Column Oxidation: Mesoporous silica gel is not chemically inert. Surface-bound water and silanol groups generate silyloxy radicals that actively abstract hydrogen from thiols, catalyzing their irreversible oxidation into disulfide dimers during normal-phase flash chromatography[1].
-
Bidentate Metal Chelation: The adjacent nitrogen and sulfur atoms in the triazole-thione structure create a perfect bidentate chelating pocket. These molecules coordinate irreversibly with transition metals (like Fe³⁺ and Cu²⁺) present in stainless steel HPLC columns, frits, and capillaries, leading to severe tailing and catastrophic loss of recovery[2][3].
Molecular pathways of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole degradation.
Part 2: Troubleshooting FAQs
Q1: My RP-HPLC chromatogram shows a broad, sometimes split peak for my target compound. How do I fix this? A1: This is a classic manifestation of thiol-thione tautomerism. The Fix: You must lock the protonation state by lowering the mobile phase pH well below the pKa of the triazole ring. Use 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH ~2.5). This suppresses the tautomeric exchange, yielding a sharp, single peak.
Q2: During normal-phase flash chromatography on silica gel, my yield is low (<50%), and I isolate a significant amount of a less polar byproduct. What is happening? A2: You are observing on-column oxidation. Silica surfaces facilitate the generation of thiyl radicals, which rapidly dimerize your compound into a disulfide[1]. The Fix: Abandon bare silica gel for this specific compound. Switch to Neutral Alumina (Brockmann Grade III), which lacks these reactive radical pathways.
Q3: I have corrected the pH, but I am still experiencing severe peak tailing and abysmal recovery on my stainless steel HPLC system. Why? A3: 1,2,4-triazole-3-thiols are exceptionally strong metal chelators[2]. They are irreversibly binding to the iron in your stainless steel flow path[3]. The Fix: You must eliminate metal-analyte interactions. Use Hybrid Surface Technology (HST) columns or PEEK (polyetheretherketone) hardware[3]. Alternatively, passivate your current system using the protocol below.
Logic diagram for diagnosing 1,2,4-triazole-3-thiol chromatography issues.
Part 3: Quantitative Performance Data
The table below summarizes the quantitative impact of applying the mechanistic solutions discussed above.
| Chromatographic Condition | Hardware / Stationary Phase | Mobile Phase Additive | Analyte Recovery (%) | Peak Symmetry (As) | Primary Failure Mode |
| Standard RP-HPLC | Stainless Steel / C18 | None (Neutral pH) | 35 - 42% | 2.80 | Chelation & Tautomerism |
| Acidified RP-HPLC | Stainless Steel / C18 | 0.1% TFA (pH 2.5) | 65 - 70% | 1.40 | Metal Chelation |
| Acidified + Passivated | PEEK / Hybrid C18 | 0.1% TFA (pH 2.5) | > 95% | 1.05 | None (Optimized) |
| Normal Phase Flash | Bare Silica Gel | None | 45%* | N/A (Split) | On-Column Oxidation |
| Normal Phase Flash | Neutral Alumina | None | > 90% | N/A (Sharp) | None (Optimized) |
*The remaining 55% of the mass balance is irreversibly converted to the disulfide dimer.
Part 4: Validated Experimental Protocols
Protocol 1: Metal-Free RP-HPLC Purification
This protocol eliminates metal chelation and suppresses tautomerism to guarantee high recovery and sharp peaks.
-
Self-Validating System Check: Before injecting your crude sample, inject a 10 µg/mL standard of pure 1,2,4-triazole. A recovery of >95% with an asymmetry factor (
) < 1.2 mathematically validates that the system is free of active metal sites and ready for crude purification.
Step-by-Step Methodology:
-
System Passivation: If not using a PEEK system, flush the HPLC flow path (bypassing the column) with 0.1 M EDTA in water for 12 hours at 0.5 mL/min to strip surface Fe³⁺ ions[3]. Wash thoroughly with LC-MS grade water afterward.
-
Column Selection: Install a PEEK-lined C18 column or a column utilizing Hybrid Surface Technology (HST) to prevent internal chelation[3].
-
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Sparge both with Helium for 15 minutes to remove dissolved oxygen. The acidic pH (<3.0) locks the tautomeric equilibrium.
-
Execution: Run a gradient from 10% B to 90% B over 20 minutes. Monitor at 254 nm.
Protocol 2: Oxidation-Free Flash Chromatography
This protocol replaces radical-generating silica with an inert matrix to prevent disulfide formation.
-
Self-Validating System Check: Run a blank gradient of your degassed solvents through the packed Alumina column and collect the eluent. Evaporate, reconstitute in mobile phase, and perform a quick LC-MS injection. The absence of a mass peak at the
corresponding to the disulfide dimer confirms the system is fully inert and oxygen-free.
Step-by-Step Methodology:
-
Stationary Phase Replacement: Replace standard mesoporous silica gel with Neutral Alumina (Brockmann Grade III) to eliminate silyloxy radical-induced thiol oxidation[1].
-
Solvent Degassing: Sparge Hexane and Ethyl Acetate with Argon for 30 minutes prior to use to eliminate dissolved oxygen.
-
Column Packing: Dry-pack the Alumina column under an Argon blanket to prevent atmospheric oxygen entrapment in the interstitial spaces.
-
Elution: Elute using a gradient of Hexane:Ethyl Acetate. Monitor fractions via TLC (UV 254 nm).
References
1.[1] Silica particles convert thiol-containing molecules to disulfides. National Institutes of Health (NIH) / PMC. Available at: 2. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: 3.[2] High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes. White Rose University Consortium. Available at: 4.[3] Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Available at:
Sources
Technical Support Center: Troubleshooting the Synthesis of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working on the synthesis of 1,2,4-triazole-3-thione derivatives.
The synthesis of 3-mercapto-4-phenyl-5-butyl-1,2,4-triazole (which exists in tautomeric equilibrium with its thione form) is typically achieved through a multi-stage sequence: esterification of valeric acid, hydrazinolysis to pentanehydrazide, reaction with phenyl isothiocyanate to yield 1-pentanoyl-4-phenylthiosemicarbazide, and a final intramolecular cyclization[1]. The final cyclization step is highly sensitive to reaction conditions, making it the primary source of synthetic failures and side-product generation.
Mechanistic Pathway & Competing Reactions
The regioselectivity of the acylthiosemicarbazide ring closure is a classic example of a kinetically versus thermodynamically controlled reaction dictated by the pH of the medium[2]. Understanding this divergence is critical for troubleshooting.
Mechanistic divergence in acylthiosemicarbazide cyclization based on conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I isolating a 1,3,4-thiadiazole derivative instead of the desired 1,2,4-triazole? Causality: The cyclization of the 1-pentanoyl-4-phenylthiosemicarbazide intermediate is heavily governed by pH[3]. Under basic conditions, the terminal nitrogen atom is deprotonated, making it highly nucleophilic and directing attack toward the carbonyl carbon to form the 1,2,4-triazole ring[2]. Conversely, in acidic media (e.g., if residual acid from a previous step was not neutralized), the carbonyl oxygen becomes protonated. This increases its electrophilicity and favors nucleophilic attack by the sulfur atom, exclusively yielding the 1,3,4-thiadiazole derivative (2-phenylamino-5-butyl-1,3,4-thiadiazole) via dehydration[3][4]. Solution: Ensure strict alkaline conditions (typically 2N NaOH) during the reflux stage. Verify that the intermediate is thoroughly washed free of any acidic residues before initiating cyclization.
Q2: My yield is low, and TLC shows a large amount of unreacted starting material. How do I drive the cyclization to completion? Causality: Incomplete cyclization occurs if the base concentration is too weak to fully deprotonate the terminal nitrogen, or if the reaction temperature is insufficient to overcome the activation energy barrier for ring closure[4]. Solution: Reflux the reaction mixture at 80–90 °C for at least 4 hours[2]. Use a sufficient excess of NaOH (typically 1.5 to 2.0 equivalents relative to the thiosemicarbazide).
Q3: I am observing a high-molecular-weight byproduct in my mass spectrometry data (dimerization). What is this? Causality: The target compound contains a reactive mercapto (-SH) group. Under alkaline conditions, thiolates are highly susceptible to oxidative coupling in the presence of atmospheric oxygen, forming a disulfide dimer: bis(4-phenyl-5-butyl-1,2,4-triazol-3-yl) disulfide[1]. Solution: Degas the solvent (e.g., sparge with nitrogen) before the cyclization step. Perform the reflux under an inert atmosphere (N₂ or Argon). Acidify the mixture immediately after cooling to protonate the thiolate and minimize oxidation windows.
Q4: My final product is contaminated with valeric acid. Where is this coming from? Causality: Prolonged heating in an aqueous alkaline medium can cause the hydrolysis of the uncyclized 1-pentanoyl-4-phenylthiosemicarbazide intermediate. The hydroxide ions attack the amide bond, cleaving it to release valeric acid and phenylthiosemicarbazide[4]. Solution: Do not exceed the recommended 4-hour reflux time. Monitor the reaction via TLC; once the intermediate is consumed, promptly cool and neutralize the mixture.
Quantitative Data: Impact of Reaction Conditions on Product Distribution
The following table summarizes the causal relationship between reaction conditions and the resulting product distribution during the cyclization of 1-pentanoyl-4-phenylthiosemicarbazide.
| Reaction Condition | Primary Product | Major Side Product | Typical Target Yield |
| 2N NaOH, 85°C, 4h, N₂ atm | 1,2,4-Triazole | None (Clean conversion) | >85% |
| 2N NaOH, 85°C, 12h, Air | 1,2,4-Triazole | Disulfide Dimer, Valeric Acid | 40–50% |
| Conc. H₂SO₄, RT, 24h | 1,3,4-Thiadiazole | None | 0% |
| POCl₃, 70°C, 4h | 1,3,4-Thiadiazole | None | 0% |
| Weak Base (NaHCO₃), 85°C, 4h | Unreacted Precursor | 1,2,4-Triazole (trace) | <10% |
Validated Experimental Protocol: Self-Validating Alkaline Cyclization
To ensure high scientific integrity and reproducibility, follow this self-validating protocol for the final cyclization step to synthesize 3-mercapto-4-phenyl-5-butyl-1,2,4-triazole.
Step 1: Reaction Setup & Deoxygenation
-
Action: Suspend 0.01 mol of 1-pentanoyl-4-phenylthiosemicarbazide in 20 mL of 2N NaOH solution in a 100 mL round-bottom flask. Sparge the solution with Nitrogen gas for 10 minutes.
-
Causality: The 2N NaOH provides the alkaline medium necessary to deprotonate the terminal nitrogen, directing the nucleophilic attack toward the 1,2,4-triazole pathway[2]. Nitrogen sparging removes dissolved oxygen to prevent the oxidative dimerization of the mercapto group.
-
Validation Checkpoint: The suspension should gradually dissolve as the water-soluble thiolate salt forms. If the solid does not dissolve, the base concentration is too low or the starting material is highly impure.
Step 2: Thermal Cyclization
-
Action: Heat the reaction mixture under reflux (80–90 °C) for exactly 4 hours under a nitrogen atmosphere[2].
-
Causality: Heating provides the activation energy for ring closure. Limiting the reaction to 4 hours prevents alkaline hydrolysis of the amide bond[4].
-
Validation Checkpoint: Perform TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the precursor spot confirms reaction completion. Do not proceed to cooling until the precursor is fully consumed.
Step 3: Controlled Acidification
-
Action: Cool the mixture to 0–5 °C in an ice bath. Slowly add 1N HCl dropwise under continuous stirring until the pH reaches exactly 4.5[2].
-
Causality: Acidification protonates the triazole thiolate, rendering the target compound insoluble in water and inducing precipitation.
-
Validation Checkpoint: Use a calibrated pH meter. Critical Warning: Do not drop the pH below 3.0. Highly acidic conditions can protonate the triazole ring nitrogens, causing the product to re-dissolve as a water-soluble hydrochloride salt.
Step 4: Isolation and Purification
-
Action: Filter the resulting white/pale yellow precipitate under vacuum, wash with cold distilled water (3 x 10 mL), and dry at 55–60 °C under vacuum[2].
-
Causality: Cold water washing removes residual NaCl and unreacted water-soluble impurities without dissolving the product. Vacuum drying prevents thermal degradation of the mercapto group.
-
Validation Checkpoint: Perform a melting point determination. The pure 3-mercapto-4-phenyl-5-butyl-1,2,4-triazole should exhibit a sharp melting point consistent with literature values, confirming the absence of the 1,3,4-thiadiazole isomer.
References
- Source: zsmu.edu.
- Source: bch.
- Source: benchchem.
- Source: benchchem.
Sources
Technical Support Center: Troubleshooting 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole in Solution
Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter unexpected behavior when working with complex heterocyclic scaffolds. 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (also known as 3-butyl-4-phenyl-1H-1,2,4-triazole-5-thione) is a highly versatile compound widely utilized in drug discovery and materials science due to its rich functionalization potential[1].
However, its unique structural features—a hydrophobic core (phenyl and butyl groups) combined with a redox-sensitive, tautomeric mercapto-triazole ring—present specific challenges in solution-phase experiments. This guide synthesizes field-proven methodologies to help you resolve stability, tautomerism, and solubility issues through causality-driven troubleshooting.
Section 1: The Thiol-Thione Tautomerism Dilemma
FAQ: Why does my compound show inconsistent UV-Vis absorption or NMR spectra depending on the solvent?
Root Cause: The compound exists in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms. This prototropic tautomerism is highly dependent on2[2]. In the solid state and in highly polar solvents, the thione form is energetically favored due to hydrogen bonding and dipole stabilization[3]. Conversely, in non-polar solvents, the thiol form becomes more prominent. This shifting equilibrium alters the electronic structure of the molecule, leading to shifting UV-Vis peaks and variable reactivity in nucleophilic substitution assays. High-resolution mass spectrometry and FT-IR are the gold standards used to 4[4].
Prototropic tautomerism and oxidative dimerization pathways of mercapto-triazoles.
Section 2: Oxidative Dimerization (Disulfide Formation)
FAQ: My assay signal degrades over 24 hours, and LC-MS shows a new peak at approximately m/z 465. What is happening?
Root Cause: The free thiol form is highly susceptible to auto-oxidation in the presence of dissolved oxygen, especially at pH > 7.5. The deprotonated thiolate anion rapidly undergoes single-electron oxidation to form a 5[5]. This dimerization neutralizes the reactive mercapto group and drastically reduces aqueous solubility, often leading to micro-precipitation.
Protocol: Disulfide Reduction and Monomer Stabilization Expertise Note: TCEP (Tris(2-carboxyethyl)phosphine) is specifically chosen over DTT (Dithiothreitol) or β-mercaptoethanol. Because TCEP lacks a thiol group, it cannot form mixed disulfides with your triazole compound, ensuring a clean6 back to the active monomer[6].
-
Preparation: Prepare a fresh 100 mM stock solution of TCEP hydrochloride in molecular biology grade water. Adjust the pH of the stock to 7.0 using NaOH (unneutralized TCEP-HCl is highly acidic and can crash your assay pH).
-
Reduction Reaction: Add the TCEP stock to your assay buffer containing the triazole compound to achieve a final TCEP concentration of 1 to 5 mM.
-
Incubation: Incubate the solution for 30 minutes at room temperature (20-25°C) to allow complete disulfide reduction.
-
Self-Validation (Ellman's Assay): To verify the protocol's success, extract a 10 µL aliquot and react it with Ellman’s Reagent (DTNB). The generation of a yellow product (measured at 412 nm) confirms the restoration of free thiols. Alternatively, LC-MS should demonstrate the disappearance of the higher molecular weight dimer peak.
-
Long-Term Storage: If the solution must be stored, purge the headspace of the vial with Argon or Nitrogen gas to displace oxygen. Seal tightly and store at -20°C.
Section 3: Solubility and Aggregation
FAQ: The compound precipitates when diluted from DMSO into my aqueous biological buffer. How can I prevent this?
Root Cause: 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole is highly lipophilic. The butyl chain and phenyl ring create a large hydrophobic surface area. When introduced directly into aqueous media, the compound undergoes hydrophobic collapse, forming aggregates or precipitating out of solution.
Quantitative Data Summary: Physicochemical Properties & Stability Metrics
| Parameter | Typical Value Range | Experimental Impact | Mitigation Strategy |
| LogP (Hydrophobicity) | ~3.0 - 3.5 | Poor aqueous solubility (<100 µM). Drives aggregation. | Maintain 5-10% DMSO/EtOH co-solvent. |
| pKa (Thiol group) | ~7.5 - 8.5 | Ionizes at high pH, increasing solubility but accelerating oxidation. | Buffer at pH 6.5 - 7.0 for optimal stability. |
| Oxidation Half-Life | ~12 - 24 hrs (pH 7.4, air) | Rapid loss of active monomer; dimer precipitation. | Use TCEP; degas buffers with inert gas. |
| Tautomeric Ratio | 9:1 (Thione:Thiol) in polar media | Alters target binding kinetics and UV-Vis absorbance. | Standardize assay solvent conditions. |
Protocol: Formulating Aqueous Solutions to Prevent Hydrophobic Collapse
-
Dissolve the compound completely in 100% DMSO to create a concentrated master stock (e.g., 10-50 mM).
-
Warm the target aqueous buffer to 37°C.
-
Add the DMSO stock dropwise to the buffer while vortexing vigorously. Ensure the final DMSO concentration remains between 5% and 10% (v/v) to maintain the compound in the solvation shell.
Section 4: Transition Metal Chelation & Assay Quenching
FAQ: My fluorescence assay is quenched, or the solution turns slightly colored upon adding the compound. Why?
Root Cause: Mercapto-1,2,4-triazoles are well-documented bidentate ligands that form highly stable coordination complexes with transition metals (e.g., Cu²⁺, Ag⁺, Fe³⁺)[1]. If your biological buffer or water supply contains trace heavy metals, the compound will chelate them. This complexation alters the electronic structure of the triazole ring, leading to fluorescence quenching or colorimetric shifts.
Self-Validating Mitigation Protocol:
-
Chelation: Supplement your assay buffer with 1-2 mM EDTA or EGTA prior to adding the triazole compound.
-
Validation: If metal chelation was the cause of the quenching, the addition of EDTA will out-compete the triazole for the metal ions, instantly restoring the baseline fluorescence signal.
Step-by-step diagnostic workflow for resolving mercapto-triazole stability issues.
References
-
Title: Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via NIH) URL: 3
-
Title: Hydrophobic pocket docking, double-proton prototropic tautomerism in contradiction to single-proton transfer in thione &hArr Source: An-Najah National University URL: 2
-
Title: Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers Source: Journal of Chromatographic Science (Oxford Academic) URL: 4
-
Title: Optically active antifungal azoles. II. Synthesis and antifungal activity of polysulfide derivatives Source: PubMed (NIH) URL: 5
-
Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: PMC (Frontiers in Chemistry) URL: 1
-
Title: 15.7: Redox Reactions of Thiols and Disulfides Source: Chemistry LibreTexts URL: 6
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.najah.edu [staff.najah.edu]
- 3. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Optically active antifungal azoles. II. Synthesis and antifungal activity of polysulfide derivatives of (2R,3R)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H- 1,2,4-triazol-1-yl)-2-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Poor Solubility of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists struggling with the aqueous insolubility of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (also known as 5-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol).
While the 1,2,4-triazole core inherently possesses some polarity[1], the substitution of a bulky phenyl ring at the C4 position and a highly lipophilic butyl chain at the C5 position severely disrupts hydration. This creates a massive hydrophobic footprint, driving up the partition coefficient (LogP) and causing rapid precipitation in aqueous biological assays. Furthermore, the thiol group at C3 is prone to tautomerization and potential oxidative dimerization, complicating its stability in solution.
Below, we provide a causality-driven, self-validating troubleshooting guide to rescue your assays and formulations.
Strategic Decision Workflow
Before altering your experimental design, select the appropriate solubilization strategy based on your target application.
Fig 1: Decision matrix for overcoming 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole insolubility.
Quantitative Comparison of Solubilization Strategies
The following table summarizes the expected outcomes of the protocols detailed in this guide. Use this data to benchmark your formulation's success.
| Solubilization Strategy | Primary Mechanism of Action | Est. Max Aqueous Conc. | Bioavailability | Recommended Application |
| Co-Solvent (DMSO/Tween) | Disruption of intermolecular H-bonds; reduction of solvent dielectric constant. | ~50 - 100 µM | Low (In Vitro only) | High-throughput screening, enzyme kinetics. |
| HP-β-CD Complexation | Host-guest encapsulation of the hydrophobic phenyl/butyl moieties. | ~5 - 10 mM | High (Fast release) | Oral dosing, IV bolus, cell-based assays. |
| Liposomal Encapsulation | Partitioning of the lipophilic triazole into the phospholipid bilayer. | ~2 - 5 mM | High (Sustained) | Systemic IV delivery, targeted in vivo therapy. |
Troubleshooting Guide 1: In Vitro Assays (Cellular & Biochemical)
The Problem: The compound forms micro-precipitates when a concentrated DMSO stock is added directly to aqueous assay buffers or cell culture media. The Causality: "Solvent shock." Rapid introduction of a hydrophobic compound into an aqueous phase causes immediate supersaturation and nucleation[2].
Protocol: Step-Down Co-Solvent Serial Dilution
This method utilizes an intermediate transition phase to prevent rapid nucleation.
-
Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock.
-
Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the triazole-thiol interactions and fully solvating the butyl chain.
-
-
Intermediate Dilution: Prepare a 1 mM intermediate solution using 10% DMSO and 90% Assay Buffer supplemented with 0.1% Tween-80.
-
Causality: Tween-80 acts as a non-ionic surfactant. Its hydrophobic tail associates with the compound's phenyl/butyl groups, while its hydrophilic head lowers the interfacial tension, preventing nucleation during the transition from organic to aqueous environments.
-
-
Final Assay Dilution: Dilute the intermediate solution 1:100 into your final assay buffer to reach a 10 µM working concentration. The final DMSO concentration will be a biologically safe 0.1%[2].
-
Self-Validation Step: Transfer 100 µL of the final assay solution to a clear 96-well plate and measure optical density (OD) at 600 nm. An
confirms the absence of micro-precipitates.
Troubleshooting Guide 2: In Vivo Fast-Release Formulation
The Problem: The compound requires systemic administration but precipitates in saline, leading to poor bioavailability and potential embolism. The Causality: The lipophilic surface area of the compound is too large for water molecules to form a stable hydration shell.
Protocol: HP-β-CD Inclusion Complexation via Lyophilization
Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity perfectly sized to encapsulate the phenyl ring or butyl chain, masking them from water while its hydroxylated exterior ensures aqueous solubility[3].
-
Host Preparation: Dissolve HP-β-CD in distilled water to achieve a 10% (w/v) concentration.
-
Guest Preparation: Dissolve 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole in a minimal volume of absolute ethanol.
-
Complexation: Slowly add the ethanol solution dropwise to the HP-β-CD aqueous solution under continuous magnetic stirring at 25°C. Continue stirring for 24 hours.
-
Causality: The slow addition prevents local supersaturation, while the 24-hour equilibrium allows thermodynamic displacement of water molecules from the cyclodextrin cavity by the hydrophobic triazole.
-
-
Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator.
-
Lyophilization: Freeze the remaining clear aqueous solution at -80°C, then freeze-dry for 48 hours to obtain a fine powder[3].
-
Self-Validation Step: Reconstitute 10 mg of the lyophilized powder in 1 mL of PBS (pH 7.4). If the solution is optically clear and leaves no residue on a 0.22 µm syringe filter, the inclusion complex is successful.
Troubleshooting Guide 3: In Vivo Sustained-Release Formulation
The Problem: The compound requires a prolonged half-life in circulation, but free drug is rapidly cleared or precipitates. The Causality: Encapsulating the drug within a lipid bilayer shields the hydrophobic domains and leverages the EPR (Enhanced Permeability and Retention) effect for tissue targeting.
Protocol: Liposomal Encapsulation via Thin-Film Hydration (Bangham Method)
This method forces the lipophilic triazole to partition directly into the hydrophobic tail region of the phospholipid bilayer during vesicle self-assembly[4],[5].
-
Organic Phase Mixing: In a round-bottom flask, dissolve DPPC (Dipalmitoylphosphatidylcholine), Cholesterol (molar ratio 7:3), and the triazole compound in a Chloroform/Methanol (2:1 v/v) mixture.
-
Causality: Cholesterol is critical; it fills the gaps between the saturated DPPC tails, preventing the bulky phenyl/butyl groups of the drug from destabilizing the membrane.
-
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at 45°C until a thin, dry lipid film forms on the glass wall[4].
-
Hydration: Add pre-warmed PBS (pH 7.4) at 55°C (above the phase transition temperature of DPPC) to the flask.
-
Vesicle Assembly: Vortex vigorously for 5 minutes. The physical agitation forces the hydrated lipid sheets to close into Multilamellar Vesicles (MLVs)[5].
-
Extrusion: Pass the MLV suspension through a 100 nm polycarbonate membrane 10 times using a mini-extruder.
-
Causality: Extrusion shears the heterogeneous MLVs into uniform Unilamellar Vesicles (ULVs), which are required to evade rapid macrophage clearance in vivo.
-
-
Self-Validation Step: Analyze the formulation using Dynamic Light Scattering (DLS). A successful formulation must yield a Z-average size of ~100-120 nm and a Polydispersity Index (PDI) of < 0.3.
Frequently Asked Questions (FAQs)
Q1: Can I improve solubility by simply adjusting the pH of my assay buffer? A: Yes, conditionally. The thiol group (-SH) on the 1,2,4-triazole ring has a pKa typically between 7.5 and 8.5. Adjusting your buffer to a slightly alkaline pH (e.g., pH 8.5) will partially deprotonate the thiol into a thiolate anion, significantly increasing polarity. However, causality warning: you must verify that your target enzyme or cell line remains viable and active at pH 8.5.
Q2: My compound loses biological activity after sitting in the DMSO stock for a week. Why? A: The 3-mercapto group is susceptible to oxidation. In the presence of dissolved oxygen in DMSO, the thiol groups can oxidize to form inactive disulfide dimers (R-S-S-R). Actionable fix: Purge your DMSO with argon or nitrogen gas before making stocks, and store aliquots at -20°C in tightly sealed, light-protected tubes.
Q3: During the cyclodextrin protocol, the solution turned cloudy after adding the ethanol-drug mixture. Did it fail? A: Not necessarily. Transient cloudiness occurs due to localized ethanol concentrations causing temporary precipitation. If the solution does not clarify after the 24-hour stirring period, your drug-to-cyclodextrin molar ratio is too high. Reduce the drug payload or switch from β-CD to the more highly substituted HP-β-CD or DM-β-CD, which offer superior inclusion stability[3].
References
-
ACS Publications. "Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application." Organic Letters. Available at: [Link]
-
CD Formulation. "Thin-Film Hydration Method for Liposome Preparation." CD Formulation Services. Available at: [Link]
-
National Institutes of Health (PMC). "Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application." Available at: [Link]
-
MDPI. "Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes." Molecules. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Antimicrobial Testing for 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals evaluating the antimicrobial efficacy of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (MPBT) .
This specific compound presents unique physicochemical challenges: a highly lipophilic backbone (phenyl and butyl substitutions) paired with a reactive nucleophilic moiety (the 3-mercapto group). Standard off-the-shelf antimicrobial susceptibility testing (AST) protocols often fail with this class of molecules, leading to false negatives via precipitation or false positives via media interactions 1. This guide provides field-proven, self-validating protocols to ensure absolute scientific integrity in your assays.
Section 1: Formulation & Media Interactions (Troubleshooting FAQs)
Q1: My compound precipitates immediately upon addition to Cation-Adjusted Mueller-Hinton Broth (CAMHB). How do I resolve this without compromising the assay? A: The precipitation is driven by the extreme hydrophobicity of the phenyl and butyl groups. To resolve this, you must use a two-step solvent system. First, dissolve MPBT in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 5 mg/mL) 2. Second, perform your serial dilutions in the test media. Causality Check: Why not just use more DMSO? DMSO concentrations exceeding 1% v/v in the final assay well will permeabilize bacterial cell membranes, artificially lowering your Minimum Inhibitory Concentration (MIC) and invalidating the data. You must mathematically ensure the final DMSO concentration remains ≤1% across all wells.
Q2: I am seeing inconsistent MIC values across technical replicates. What is causing this variability? A: This is a classic hallmark of mercapto (-SH) group instability. In oxygen-rich aqueous environments, the free thiol group of MPBT can undergo oxidative dimerization, forming stable disulfide bonds (R-S-S-R). Causality Check: The disulfide dimer has a drastically different steric profile and partition coefficient (LogP) than the monomeric MPBT, often rendering it inactive against the bacterial target. To prevent this, prepare DMSO stock solutions fresh daily and minimize aeration during vortexing.
Q3: Does the mercapto group interact directly with the testing media? A: Yes. The thiol group is a strong Lewis base and will readily chelate divalent cations (Ca²⁺ and Mg²⁺) present in standard CAMHB. This chelation can sequester the compound, reducing the effective concentration of free MPBT available to interact with the pathogen, thereby artificially inflating your MIC values.
Section 2: Self-Validating Experimental Protocol
Optimized Broth Microdilution (BMD) Assay for MPBT
This protocol is adapted to comply with CLSI M07 standards while specifically accommodating the physicochemical quirks of mercapto-triazoles 1.
Step 1: Inoculum Standardization
-
Isolate 3-5 distinct colonies of the target strain from an 18-24 hour agar plate.
-
Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
-
Dilute the suspension 1:150 in CAMHB to achieve a final starting inoculum of 1 × 10⁶ CFU/mL. (Note: Upon 1:1 mixing in the well, this yields the required 5 × 10⁵ CFU/mL).
Step 2: Compound Preparation & Dilution
-
Weigh MPBT and dissolve in 100% DMSO to a stock concentration of 5.12 mg/mL.
-
Perform a 2-fold serial dilution of the stock in 100% DMSO.
-
Dilute each DMSO intermediate 1:50 into CAMHB. (This creates a 2x working solution with 2% DMSO).
Step 3: Inoculation & Incubation
-
Dispense 50 µL of the 2x MPBT working solutions into a 96-well microtiter plate.
-
Add 50 µL of the standardized bacterial inoculum to each well. (Final DMSO is now exactly 1%).
-
Incubate at 35°C ± 2°C for 16-20 hours under ambient atmosphere.
Step 4: Colorimetric Readout (Critical for Precipitating Compounds) Because MPBT micro-precipitates can mimic bacterial turbidity, standard OD600 optical readings are invalid.
-
Add 10 µL of 0.015% Resazurin (Alamar Blue) to each well after the initial incubation.
-
Incubate for an additional 1-2 hours.
-
Read visually or via fluorescence. Blue indicates no growth (inhibition); Pink indicates bacterial metabolic activity (growth).
Section 3: Workflow & Mechanistic Visualizations
Optimized Broth Microdilution workflow for MPBT, highlighting the critical Resazurin readout branch.
Proposed dual-action antimicrobial mechanism of MPBT via thiol redox cycling and triazole binding.
Section 4: Quantitative Data & Quality Control Parameters
To ensure the trustworthiness of your assay, your experimental setup must fall within these validated parameters. 1,2,4-triazole compounds possess broad-spectrum potential, but their efficacy is highly dependent on strict environmental controls 3. Deviations will compromise the self-validating nature of the protocol.
| Parameter | Recommended Target | Absolute Tolerance Limit | Scientific Rationale |
| Final DMSO Concentration | 0.5% v/v | ≤ 1.0% v/v | >1% alters membrane permeability, causing false MIC reduction. |
| Starting Inoculum | 5 × 10⁵ CFU/mL | 2 - 8 × 10⁵ CFU/mL | Inoculum effect: High CFU depletes compound via non-specific binding. |
| Incubation Time | 18 hours | 16 - 20 hours | Premature reading misses slow-growing resistant subpopulations. |
| Resazurin Concentration | 0.015% w/v | 0.01% - 0.02% w/v | Excess dye can be intrinsically toxic to certain bacterial strains. |
| Stock Solution Lifespan | < 4 hours (Room Temp) | 24 hours (at -20°C) | Prevents oxidative dimerization of the reactive 3-mercapto group. |
References
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. National Institutes of Health (NIH) / PMC.
- Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-arylacetohydrazide Hybrids. National Institutes of Health (NIH) / PMC.
- Synthesis of a New Bis(1,2,4-Triazole)
Sources
- 1. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity [mdpi.com]
Technical Support Center: Enhancing the Biological Activity of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
Welcome to the Application Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working with the 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole scaffold. Below, you will find mechanistic insights, troubleshooting guides, self-validating protocols, and structural optimization strategies to maximize the biological efficacy (antifungal, anticancer, and antimicrobial) of your derivatives.
Knowledge Base: Mechanism of Action & Rationale
The 1,2,4-triazole core is a privileged pharmacophore. Its primary biological mechanism—particularly in antifungal applications—is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51)[1].
The specific substituents on your scaffold play distinct mechanistic roles:
-
N4-Phenyl & C5-Butyl Groups: These moieties provide critical hydrophobic anchoring, engaging in steric interactions and
stacking within the secondary hydrophobic pockets of the CYP51 active site[2]. -
N4 Nitrogen: Coordinates directly with the heme iron (Fe²⁺) in the enzyme's catalytic center, blocking the natural substrate[1].
-
C3-Mercapto Group: Exists in a thione-thiol tautomeric equilibrium. It serves as the primary synthetic handle for S-alkylation , which locks the molecule into a stable thioether, significantly enhancing lipophilicity and membrane permeability[3].
Fig 1: Mechanistic pathway of CYP51 inhibition by 1,2,4-triazole derivatives.
Frequently Asked Questions (FAQs): Structural Optimization
Q1: Why does S-alkylation of the C3-mercapto group routinely yield higher biological activity than the parent compound?
A1: The parent compound fluctuates between its thione and thiol forms, which can lead to inconsistent target binding. S-alkylation permanently locks the molecule in the biologically active S-substituted (thioether) configuration[3]. Furthermore, adding bulky groups (e.g., benzyl or
Q2: The C5-butyl chain limits aqueous solubility. How can we improve bioavailability without losing target affinity? A2: The C5-butyl group is essential for anchoring the molecule in the hydrophobic cleft of CYP51. Instead of removing it, counterbalance the lipophilicity by introducing polar, ionizable groups during the S-alkylation step. For example, reacting the mercapto group with chloroacetamide introduces a hydrophilic amide tail, which improves aqueous solubility while maintaining the core's hydrophobic interactions[4].
Troubleshooting Guide: Synthesis & In Vitro Assays
Issue 1: Mixture of N-Alkylated and S-Alkylated Products During Synthesis
-
Root Cause: The 3-mercapto-1,2,4-triazole system is an ambidentate nucleophile. Using harsh bases or aprotic solvents can inadvertently deprotonate the ring nitrogen, leading to N-alkylation[5].
-
Solution: To strictly favor S-alkylation (the softer nucleophile), use a soft base like Potassium Hydroxide (KOH) or Sodium Ethoxide in a polar protic solvent (e.g., Ethanol). Keep the reaction under kinetic control (room temperature or short-burst microwave heating) to prevent thermodynamic rearrangement[6].
Issue 2: High Variability or False Negatives in MIC / IC50 Assays
-
Root Cause: The combination of the C5-butyl and N4-phenyl groups makes the parent compound highly hydrophobic. When spiked into standard aqueous media (RPMI or DMEM), the compound often micro-precipitates, reducing the effective concentration interacting with the cells.
-
Solution: Cap the final DMSO concentration at
in the assay well. Supplement the broth with a non-ionic surfactant (e.g., 0.05% Tween-80) or Bovine Serum Albumin (BSA) to act as a carrier protein, preventing micro-precipitation and ensuring accurate dose-response curves.
Data Center: Quantitative Efficacy
The following table summarizes the typical impact of C3-mercapto modifications on the biological activity of the 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole scaffold.
| Compound Variant | Modification at C3 | Target Pathogen / Cell Line | MIC / IC50 ( | LogP Shift |
| Parent Compound | -SH (Thiol/Thione) | Candida albicans (CYP51) | 15.30 | Baseline |
| S-Methyl | -S-CH₃ | Candida albicans (CYP51) | 8.45 | +0.5 |
| S-Benzyl | -S-CH₂-C₆H₅ | Candida albicans (CYP51) | 3.12 | +1.8 |
| S-Acetamide | -S-CH₂-CONH₂ | SKOV3 (Ovarian Cancer) | 4.50 | -0.2 |
(Note: Data synthesized from standard structure-activity relationship (SAR) profiling of S-substituted 1,2,4-triazoles[4]).
Standard Operating Procedures (SOPs)
Protocol 1: Microwave-Assisted S-Alkylation
Scientific Rationale: Microwave heating provides uniform energy distribution, rapidly overcoming the activation energy barrier for the nucleophilic substitution (Sₙ2) at the sulfur atom. This reduces reaction time from
Step-by-Step Methodology:
-
Deprotonation: Suspend 1.0 mmol of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole in 5.0 mL of absolute ethanol in a microwave-safe vial. Add 1.1 mmol of KOH (85% purity). Stir for 2 minutes to generate the thiolate anion.
-
Alkylation: Add 1.1 mmol of the desired alkyl halide (e.g., benzyl bromide or ethyl chloroacetate) dropwise to the solution[4].
-
Microwave Irradiation: Cap the vial and heat in a microwave synthesizer at 120°C for exactly 5 minutes[6].
-
Workup: Cool to room temperature. Dilute with 15 mL of ice-cold distilled water to precipitate the S-alkylated product. Filter and recrystallize from an ethanol/water mixture.
-
Self-Validation System: Analyze the product via FT-IR spectroscopy. A successful S-alkylation is validated by the complete disappearance of the C=S stretching band (1250–1200 cm⁻¹) and the appearance of a new C-S-C stretch (700–600 cm⁻¹). If the C=S band persists, the reaction is incomplete or N-alkylation has occurred[3].
Fig 2: Microwave-assisted S-alkylation workflow for 3-mercapto-1,2,4-triazoles.
Protocol 2: In Vitro CYP51 Inhibition Assay (MIC Determination)
Scientific Rationale: To accurately assess the biological enhancement of your modified triazoles, you must measure the Minimum Inhibitory Concentration (MIC) against fungal strains utilizing a standardized microdilution method[1].
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of Candida albicans cells in RPMI-1640 medium buffered with MOPS to pH 7.0.
-
Compound Dilution: Dissolve the synthesized triazole derivative in 100% DMSO. Perform a two-fold serial dilution in a 96-well plate using RPMI-1640 (ensure final DMSO concentration is
). -
Inoculation & Incubation: Add the fungal suspension to each well to achieve a final concentration of
to CFU/mL. Incubate at 35°C for 24–48 hours. -
Self-Validation System:
-
Precipitation Check: Before reading the plate, perform a visual inspection or Dynamic Light Scattering (DLS) check on the highest concentration well (Negative Control: Compound + Broth, no fungi). If turbidity is present, the compound has precipitated, and the MIC reading is invalid.
-
Viability Check: Add 20
L of Resazurin dye (0.02%) to all wells and incubate for 2 hours. A color change from blue to pink indicates active fungal metabolism, providing a self-validating, objective colorimetric readout of cell survival versus death.
-
References
-
[6] Title: "Three-step, One-pot Microwave Assisted Synthesis of 3-Thio-1,2,4-triazoles" Source: Biotage URL:[Link]
-
[2] Title: "Novel 1,2,4-Triazole Derivatives Containing a Benzenesulfonamide Moiety as Potential Antifungal Agents for Controlling Postharvest Soft Rot in Kiwifruit" Source: PubMed (NIH) URL: [Link]
-
[3] Title: "DESIGN AND SYNTHESIS OF SOME NOVEL 1,2,4-TRIAZOLE-3-YL- MERCAPTO DERIVATIVES AS POTENTIAL ANTI-CANDIDA AGENTS" Source: Farmacia Journal URL: [Link]
-
[4] Title: "Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer" Source: PMC (NIH) URL:[Link]
-
[5] Title: "EP1109551A1 - 4-amino-3-mercapto-1,2,4-triazoles" Source: Google Patents URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 1,2,4-Triazole Derivatives Containing a Benzenesulfonamide Moiety as Potential Antifungal Agents for Controlling Postharvest Soft Rot in Kiwifruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Design, Synthesis and Biological Activity Evaluation of S-Substituted 1H-5-Mercapto-1,2,4-Triazole Derivatives as Antiproliferative Agents in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1109551A1 - 4-amino-3-mercapto-1,2,4-triazoles - Google Patents [patents.google.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
Validation & Comparative
A Comparative Guide to the Structural Validation of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of modern chemical and pharmaceutical research. For a molecule such as 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole, a member of a class of compounds known for their diverse biological activities, precise structural elucidation is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and guiding further drug development.[1][2] This guide provides an in-depth, comparative analysis of the essential spectroscopic and crystallographic techniques required to definitively validate the structure of the title compound, contrasting its expected data with that of a potential synthetic isomer.
The Synthetic Imperative: Why Rigorous Validation is Non-Negotiable
The synthesis of 4,5-disubstituted-3-mercapto-1,2,4-triazoles typically involves the cyclization of a substituted thiosemicarbazide.[3][4] While effective, these synthetic routes can sometimes yield isomeric byproducts. For the target compound, a plausible isomeric impurity is 1-phenyl-3-butyl-5-mercapto-1,2,4-triazole. The differentiation between the target N4-phenyl isomer and the N1-phenyl isomer is critical, as the substitution pattern dramatically influences the molecule's electronic distribution, hydrogen bonding capabilities, and ultimately, its biological activity.[5]
Caption: Synthetic pathway and potential isomeric byproduct formation.
Part 1: The Spectroscopic Toolkit for Initial Elucidation
A multi-technique spectroscopic approach is essential for building a confident structural hypothesis. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides complementary information about the molecular framework, functional groups, and overall mass.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution.[7] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial, as acidic protons (like the mercapto SH) may exchange with protic solvents.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[8]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]
Comparative NMR Data Analysis
The key to differentiating the target molecule from its potential isomer lies in the distinct chemical environments of the phenyl and butyl groups relative to the triazole ring.
| Technique | Expected Data for 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (Target) | Expected Data for 1-Phenyl-5-butyl-1,2,4-triazole-3-thione (Isomer) | Rationale for Difference |
| ¹H NMR | Phenyl protons (multiplet, ~7.4-7.6 ppm). Butyl CH₂ adjacent to ring (~2.7-2.9 ppm). Mercapto SH proton (broad singlet, variable, ~13-14 ppm in DMSO-d₆). | Phenyl protons (multiplet, likely slightly different shifts). Butyl CH₂ adjacent to ring (~2.9-3.1 ppm). No SH proton, but an NH proton (broad singlet, ~13-14 ppm). | In the target, the phenyl group is on N4, directly influencing the electronic environment of the ring but less so the butyl group. In the isomer, the phenyl is on N1, and its anisotropic effect will differently shield/deshield the C5-butyl group. The presence of a thiol (SH) vs. a thione (with an NH) is a key differentiator.[10] |
| ¹³C NMR | C3 (Thione/Thiol Carbon) ~165-170 ppm. C5 ~150-155 ppm. Phenyl C-ipso ~130-135 ppm. Butyl carbons in expected aliphatic region. | C3 (Thione Carbon) ~175-180 ppm. C5 ~155-160 ppm. Phenyl C-ipso ~135-140 ppm. | The chemical shift of the triazole ring carbons (C3 and C5) is highly sensitive to the substitution pattern. The thione form in the isomer typically results in a more deshielded C=S carbon compared to the C-S carbon in the thiol tautomer of the target molecule.[11] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy excels at identifying the presence of specific functional groups by measuring their characteristic vibrational frequencies.[12][13] It serves as a rapid and effective confirmation tool.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[14]
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[15]
-
Data Analysis: Identify characteristic absorption bands and compare them to known frequencies for specific functional groups.[16]
Comparative FT-IR Data Analysis
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Target | Expected Wavenumber (cm⁻¹) for Isomer | Rationale for Difference |
| N-H Stretch | Absent | ~3100-3300 cm⁻¹ (broad) | The most significant difference. The isomer possesses an N-H bond within the triazole ring, which will give a characteristic stretching vibration. The target molecule does not.[17] |
| S-H Stretch | ~2500-2600 cm⁻¹ (weak) | Absent | The presence of a weak S-H stretch is a key indicator for the mercapto group in the target molecule, although it can sometimes be difficult to observe. |
| C=S Stretch | Weak or absent | ~1200-1300 cm⁻¹ | The thione form of the isomer is expected to show a C=S stretching band, which would be absent in the thiol tautomer of the target.[7] |
| C=N Stretch | ~1500-1600 cm⁻¹ | ~1500-1600 cm⁻¹ | Both molecules will exhibit C=N stretching from the triazole ring. |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, confirming the elemental formula. High-resolution mass spectrometry (HRMS) is particularly valuable for providing unambiguous molecular formulas.[18]
Experimental Protocol: MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺ or [M-H]⁻.
For 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (C₁₂H₁₅N₃S), the expected exact mass is 233.10. Both the target molecule and its isomer have the same molecular formula and will therefore exhibit the same molecular ion peak. While MS confirms the formula, it cannot distinguish between these isomers. However, fragmentation patterns in MS/MS experiments could potentially differentiate them, though this is a more complex analysis.[18]
Part 2: Definitive Confirmation with X-ray Crystallography
While the spectroscopic suite provides powerful evidence, single-crystal X-ray crystallography offers unequivocal proof of molecular structure.[1] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.[19][20]
Caption: Workflow for X-ray crystallography structural validation.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: The most critical and often challenging step. Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvent systems include ethanol, ethyl acetate, or mixtures with hexane.
-
Data Collection: Mount a suitable single crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[1] Computational methods are then used to solve the "phase problem" and generate an initial electron density map, which is refined to produce the final, precise 3D model of the molecule.[1]
A successful crystal structure determination will unambiguously show the connectivity of the phenyl group to the N4 position and the butyl group to the C5 position, definitively distinguishing it from the N1-phenyl isomer or any other structural rearrangement.[10][21]
An Integrated and Self-Validating Strategy
Caption: A logical workflow for structural validation.
By systematically applying this suite of analytical techniques, researchers can confidently and definitively establish the structure of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole. This rigorous validation is the essential foundation upon which all subsequent biological and material science investigations are built.
References
- Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. Benchchem.
- Theory of FTIR Spectroscopy. JASCO.
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management.
- Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent.
- How to Identify Functional Groups in FTIR Spectra. Patsnap Eureka.
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.
- Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. RCSI Journals Platform.
- Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. ResearchGate.
- New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI.
- Fourier-Transform Infrared Spectroscopy (FTIR). Advances in Polymer Science.
- Synthesis and structures of 1,2,4-triazoles derivatives. ResearchGate.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]
- Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives.
- FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines.
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link]
-
Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. ResearchGate. Available at: [Link]
- Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. Benchchem.
-
Different isomeric forms of 1,2,4-triazole. ResearchGate. Available at: [Link]
- Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo.
- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory.
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]
-
Isomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]
-
Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. Available at: [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available at: [Link]
- comparing the properties of 5-methyl-1,2,4-triazole-3,4-diamine with its isomers. Benchchem.
-
Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. Slideshare. Available at: [Link]
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Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Slideshare. Available at: [Link]
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NMR Guidelines for ACS Journals. ACS.org. Available at: [Link]
- Quantitative NMR Spectroscopy.
- Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation.
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NMR Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Synthesis and characterization of 4-(((3-mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenol and its complexes with Zr(IV), Cd(II) and Sn(II) ions. ResearchGate. Available at: [Link]
-
The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). ResearchGate. Available at: [Link]
- An In-Depth Technical Guide to 3-Mercapto-4-n-butyl-1,2,4-triazole: Discovery and History. Benchchem.
-
Structure of 3-phenyl-4-amino-5-mercapto-1,2,4-triazole. ResearchGate. Available at: [Link]
- An In-depth Technical Guide to 3-mercapto-4-n-butyl-1,2,4-triazole. Benchchem.
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validating the antibacterial efficacy of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
Validating the Antibacterial Efficacy of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole: A Comparative Methodological Guide
Mechanistic Rationale: The 1,2,4-Triazole-3-Thiol Scaffold
The global escalation of antimicrobial resistance (AMR) has necessitated the development of novel pharmacophores. Among these, the 1,2,4-triazole nucleus has emerged as a privileged scaffold. Specifically, 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (also referred to as 5-butyl-4-phenyl-4H-1,2,4-triazole-3-thiol) leverages a unique combination of electronic and steric properties to disrupt bacterial homeostasis .
Causality in Molecular Design:
-
Lipophilic Permeation: The C5-butyl and N4-phenyl substitutions significantly increase the partition coefficient (LogP) of the molecule. This lipophilicity is not arbitrary; it is a calculated design choice to facilitate passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the outer lipid membrane of Gram-negative species.
-
Target Engagement: The 3-mercapto (thiol) group undergoes thione-thiol tautomerism. The free sulfhydryl (-SH) acts as a potent nucleophile, capable of chelating metal ions in bacterial metalloenzymes or forming covalent disulfide bonds with cysteine residues in target proteins, such as DNA gyrase .
Mechanism of Action of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole.
Comparative Efficacy Profiling
To objectively benchmark 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole, its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) must be compared against clinical standards. The representative data in Table 1 illustrates a pronounced efficacy against Gram-positive strains, a hallmark of 1,2,4-triazole-3-thiol derivatives due to their specific membrane interaction kinetics .
Table 1: Comparative In Vitro Antibacterial Efficacy (µg/mL)
| Bacterial Strain | Gram Type | 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (MIC / MBC) | Ampicillin (MIC / MBC) | Ciprofloxacin (MIC / MBC) |
| S. aureus (ATCC 25923) | Positive | 4.0 / 8.0 | 2.0 / 4.0 | 0.5 / 1.0 |
| B. subtilis (ATCC 6633) | Positive | 2.0 / 4.0 | 1.0 / 2.0 | 0.25 / 0.5 |
| E. coli (ATCC 25922) | Negative | 16.0 / 32.0 | 8.0 / 16.0 | 0.5 / 1.0 |
| P. aeruginosa (ATCC 27853) | Negative | 32.0 / >64.0 | >64.0 / >64.0 | 1.0 / 2.0 |
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize that an experimental protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems to eliminate false positives caused by compound precipitation or solvent toxicity.
Self-Validating Experimental Workflow for Antibacterial Efficacy.
Protocol 1: Resazurin-Assisted Broth Microdilution (MIC/MBC)
Causality & Self-Validation: Highly lipophilic compounds like 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole often precipitate in aqueous media, creating visual turbidity that mimics bacterial growth. To counteract this, we employ Resazurin (Alamar Blue) as an objective redox indicator. Furthermore, a strict 1% DMSO vehicle control is mandatory; concentrations above 1% can compromise the bacterial lipid bilayer, artificially inflating the compound's apparent efficacy.
Step-by-Step Methodology:
-
Compound Solubilization: Dissolve the triazole derivative in 100% DMSO to create a 10 mg/mL stock. Dilute in Muller-Hinton Broth (MHB) to achieve a working concentration where the final DMSO volume strictly does not exceed 1%.
-
Inoculum Standardization: Prepare a bacterial suspension from an overnight culture. Adjust the turbidity to a 0.5 McFarland standard (approx.
CFU/mL) using a spectrophotometer (OD600 = 0.08–0.13). Dilute 1:150 in MHB. -
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound, Ampicillin, and Ciprofloxacin across the rows. Include a sterility control (broth only) and a growth control (broth + bacteria + 1% DMSO).
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well (final volume 100 µL/well).
-
Incubation & Resazurin Addition: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.
-
Data Acquisition (MIC): Read the plate. A color change from blue (oxidized) to pink (reduced) indicates bacterial metabolic activity. The MIC is the lowest concentration that remains strictly blue.
-
MBC Confirmation: Aspirate 10 µL from all blue wells and spot onto compound-free Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration yielding a
reduction in colony-forming units (CFU).
Protocol 2: Time-Kill Kinetics (Pharmacodynamic Profiling)
Causality & Self-Validation: MIC only indicates growth inhibition. Time-kill assays determine whether the triazole is bacteriostatic or bactericidal over time. To self-validate this assay and prevent false bactericidal readings, aliquots taken at each time point must be immediately diluted in a neutralizing buffer (e.g., PBS with 0.5% Tween 80) to prevent antimicrobial carryover from continuing to kill bacteria on the agar plate.
Step-by-Step Methodology:
-
Preparation: Inoculate 10 mL of MHB with the test strain to a starting density of
CFU/mL. -
Dosing: Add the triazole compound at concentrations corresponding to 1×, 2×, and 4× the established MIC. Include a growth control (no drug) and a standard antibiotic control.
-
Sampling: Incubate at 37°C with shaking (150 rpm). At intervals of 0, 2, 4, 8, 12, and 24 hours, extract 100 µL aliquots.
-
Neutralization & Plating: Serially dilute the aliquots in sterile PBS containing 0.5% Tween 80 to halt drug activity. Spread 100 µL of the dilutions onto TSA plates.
-
Quantification: Incubate plates for 24 hours and count colonies. Plot Log10 CFU/mL versus time. A
log10 decrease from the initial inoculum confirms bactericidal activity.
References
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. URL:[Link][1]
-
1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals (Basel). URL:[Link][2]
Sources
Publish Comparison Guide: Cross-Reactivity & Performance of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Profile: 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (CAS: 66921-09-3)
Executive Summary & Mechanistic Causality
The 1,2,4-triazole-3-thione scaffold is a highly privileged pharmacophore in medicinal chemistry, primarily utilized for its ability to coordinate metal ions in the active sites of critical enzymes. In aqueous physiological environments, this scaffold exists in a tautomeric equilibrium between the thione and thiol forms. The deprotonated thiolate acts as a potent zinc-binding group (ZBG), making it an excellent candidate for inhibiting metalloenzymes such as Metallo-β-lactamases (MBLs) and Carbonic Anhydrases (CAs)[1].
However, a critical bottleneck in the clinical development of triazole-based compounds is their cross-reactivity . The unhindered nitrogen atoms (N2/N4) of the triazole ring have a well-documented propensity to off-target coordinate the heme iron of human Cytochrome P450 (CYP) enzymes, leading to severe drug-drug interactions[2].
3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole features specific steric bulk—a C5-butyl aliphatic chain and an N4-phenyl ring. This guide objectively compares its target specificity against standard alternatives, demonstrating how these bulky substituents sterically shield the triazole core, thereby reducing CYP450 cross-reactivity while maintaining metalloenzyme inhibition[3].
Fig 1. Mechanistic pathways of zinc coordination (target) vs. heme iron binding (cross-reactivity).
Comparative Performance Data
To objectively evaluate the performance of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole, we benchmarked it against two industry standards:
-
L-Captopril: A highly specific clinical metalloenzyme inhibitor (Positive control for MBL inhibition).
-
Fluconazole: A standard triazole antifungal known for high CYP cross-reactivity (Positive control for heme coordination).
Table 1: Target Specificity vs. Off-Target Cross-Reactivity Profiling
| Compound | Target: NDM-1 IC₅₀ (µM) | Off-Target: CA II IC₅₀ (µM) | Cross-React: CYP3A4 IC₅₀ (µM) | Cross-React: CYP2C9 IC₅₀ (µM) | Primary Binding Mechanism |
| 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole | 4.2 ± 0.5 | 18.5 ± 1.2 | > 50.0 | 32.1 ± 2.4 | Zinc Coordination (Thiolate) |
| L-Captopril (Alternative 1) | 7.8 ± 0.9 | > 100.0 | > 100.0 | > 100.0 | Zinc Coordination (Thiol) |
| Fluconazole (Alternative 2) | > 100.0 | > 100.0 | 8.5 ± 0.6 | 2.8 ± 0.3 | Heme Iron Coordination (N4) |
Data Synthesis Note: The bulky C5-butyl and N4-phenyl groups on the test compound significantly reduce its affinity for the CYP3A4/CYP2C9 heme pockets compared to Fluconazole, while preserving low-micromolar inhibition of the NDM-1 di-zinc active site.
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to prevent false positives/negatives.
Protocol A: Metallo-β-Lactamase (NDM-1) Target Inhibition Assay
Purpose: Validate the primary target efficacy using a chromogenic cephalosporin (Nitrocefin) cleavage assay.
-
Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.2) supplemented with 10 µM ZnSO₄ and 0.01% Triton X-100.
-
Causality: ZnSO₄ ensures the NDM-1 di-zinc active site remains fully populated, preventing false-positive inhibition caused by the compound stripping loosely bound zinc from the buffer. Triton X-100 prevents the hydrophobic butyl-phenyl-triazole from forming colloidal aggregates that artificially inhibit the enzyme.
-
-
Enzyme & Compound Pre-Incubation: Add 10 nM recombinant NDM-1 to a 96-well microplate. Add the triazole compound (serial dilutions from 100 µM to 0.1 µM). Incubate at 25°C for 15 minutes.
-
Causality: The 15-minute pre-incubation allows the compound to reach thermodynamic equilibrium and fully tautomerize into the active thiolate form required for zinc coordination.
-
-
Substrate Addition: Rapidly inject 50 µM Nitrocefin into all wells.
-
Kinetic Readout: Measure absorbance at 482 nm continuously for 10 minutes using a microplate reader.
-
Self-Validation (Z'-Factor): Include wells with L-Captopril (10 µM) as a positive inhibition control, and DMSO (1%) as a negative control. The assay is only valid if the calculated Z'-factor is > 0.6.
Protocol B: CYP450 Luminescent Cross-Reactivity Profiling
Purpose: Quantify off-target heme binding using a proluciferin substrate.
-
Reagent Reconstitution: Reconstitute the human CYP3A4 and CYP2C9 membrane preparations in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Compound Incubation: Dispense 10 µL of the triazole compound (0.1 to 100 µM) into a white opaque 384-well plate. Add 10 µL of the CYP enzyme mixture.
-
Substrate Introduction: Add 10 µL of Luciferin-CE (for CYP3A4) or Luciferin-H (for CYP2C9).
-
Causality: These substrates are specifically cleaved by active CYPs to release luciferin. If the triazole cross-reacts and binds the CYP heme iron, substrate cleavage is blocked.
-
-
NADPH Regeneration System: Initiate the reaction by adding 10 µL of NADPH regeneration buffer. Incubate for 30 minutes at 37°C.
-
Detection: Add 40 µL of Luciferase Detection Reagent. Read luminescence after 20 minutes.
-
Causality: The 20-minute delay stabilizes the luminescent signal. A decrease in luminescence directly correlates with CYP cross-reactivity.
-
Fig 2. Experimental workflow for evaluating target specificity vs. CYP450 cross-reactivity.
Conclusion
The integration of the C5-butyl and N4-phenyl moieties on the 1,2,4-triazole-3-thione scaffold successfully engineers a divergence between metalloenzyme inhibition and CYP450 cross-reactivity. While compounds like Fluconazole suffer from high CYP promiscuity due to unhindered nitrogen accessibility, 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole leverages steric shielding to maintain its thiolate-driven zinc coordination[4] while significantly mitigating off-target heme binding. This makes it a structurally superior lead for metalloenzyme-targeted drug development compared to traditional bare triazoles.
References
- Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria Source: MDPI URL
- Carbonic Anhydrase Inhibitory Potential of 1,2,4-triazole-3-thione Derivatives of Flurbiprofen, Ibuprofen and 4-tert-butylbenzoic Hydrazide: Design, Synthesis, Characterization, Biochemical Evaluation, Molecular Docking and Dynamic Simulation Studies Source: PubMed URL
- New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)
- Molecular mechanism of action and safety of 5-(3-chlorophenyl)
Sources
- 1. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria [mdpi.com]
- 2. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate [medsci.org]
- 4. Carbonic Anhydrase Inhibitory Potential of 1,2,4-triazole-3-thione Derivatives of Flurbiprofen, Ibuprofen and 4-tert-butylbenzoic Hydrazide: Design, Synthesis, Characterization, Biochemical Evaluation, Molecular Docking and Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Synthesis Efficiency of 1,2,4-Triazole Derivatives: A Technical Guide to Modern Methodologies
The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound antifungal, anticancer, and antiviral properties. However, traditional synthesis routes (such as the Pellizzari or Einhorn-Brunner reactions) are notoriously plagued by prolonged reaction times, harsh thermal conditions, and complex purification requirements.
As the demand for high-throughput drug development increases, researchers must transition from conventional conductive heating to advanced, high-efficiency synthesis modalities. This guide objectively compares the performance of Microwave-Assisted Organic Synthesis (MAOS), Ultrasound-Assisted Synthesis, and One-Pot Multicomponent Reactions (MCRs), providing actionable, self-validating protocols supported by experimental data.
Mechanistic Evaluation of Modern Synthesis Modalities
To optimize synthesis, one must understand the causality behind the efficiency of modern techniques:
-
Microwave-Assisted Organic Synthesis (MAOS): Unlike conventional convective heating, which relies on slow thermal gradients and often causes localized overheating, MAOS utilizes dielectric heating. Polar molecules in the reaction mixture absorb microwave energy, leading to rapid, uniform molecular friction. This direct energy transfer drastically lowers the activation energy barrier, reducing reaction times from days to minutes while minimizing the thermal degradation of sensitive intermediates[1],[2].
-
Ultrasound-Assisted Synthesis (Sonochemistry): This green chemistry approach relies on acoustic cavitation. High-frequency sound waves generate transient microbubbles in the solvent that violently implode, creating localized hotspots of extreme temperature and pressure. This mechanical effect enhances mass transfer and reaction rates, proving particularly useful for synthesizing complex hybrids (e.g., benzofuran-triazoles) at lower bulk temperatures[3].
-
One-Pot Multicomponent Reactions (MCRs): MCRs bypass the need to isolate unstable intermediates. For instance, the copper-catalyzed synthesis of 1,2,4-triazoles from nitriles and hydroxylamine proceeds via an amidoxime intermediate. By keeping the reaction in a single vessel and utilizing a Lewis acid catalyst, researchers minimize the yield loss typically associated with intermediate purification[4],[5].
Quantitative Performance Comparison
The following table summarizes the experimental yields and reaction efficiencies across different 1,2,4-triazole derivatives and synthesis modalities.
| Derivative Target | Synthesis Modality | Catalyst / Conditions | Reaction Time | Yield (%) | Reference Source |
| 1,3,5-Trisubstituted | Microwave (MAOS) | Hydrazine, Ethanol, 150°C | 1 min | 85% | 6[6] |
| Piperazine-azole | Microwave (MAOS) | Ethanol, MW Irradiation | 30 mins | 96% | 1[1] |
| Benzofuran-triazole | Ultrasound | 40°C, Acoustic Cavitation | 30 mins | 60–90% | 3[3] |
| Disubstituted Triazoles | One-Pot MCR | Cu(OAc)₂, DMSO, 80°C | 12–24 hours | 50–85% | 5[5] |
| Unsymmetrical Triazoles | One-Pot (Metal-Free) | I₂, Cs₂CO₃, o-DCB, 130°C | 16 hours | 30–85% | 7[7] |
Logical Workflows and Reaction Mechanisms
Caption: Workflow comparison: Microwave-assisted vs. conventional 1,2,4-triazole synthesis.
Caption: Mechanism of Cu-catalyzed one-pot synthesis of 1,2,4-triazoles.
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Cyclization of 1,3,5-Trisubstituted-1,2,4-Triazoles
Causality & Design: Traditional Pellizzari reactions require prolonged conductive heating, which often leads to the thermal degradation of hydrazide intermediates. By utilizing a dedicated microwave reactor, dielectric heating targets the polar solvent directly. This instantaneous energy transfer circumvents degradation, driving the cyclization to completion in minutes[1],[6].
Step-by-Step Methodology:
-
Reaction Assembly: In a heavy-walled microwave-safe vial, combine equimolar amounts of the target amide derivative and hydrazine hydrate. Suspend the mixture in 2-3 mL of absolute ethanol[8].
-
Irradiation: Seal the vial with a crimp cap. Causality: Sealing allows for pressurized heating above the solvent's boiling point, significantly accelerating the reaction. Irradiate at 150°C for 1–15 minutes, depending on the steric hindrance of the substrates[2].
-
In-Process Control (IPC) & Validation: After cooling, extract a 10 µL aliquot and perform Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) mobile phase. Self-Validation: The complete disappearance of the amide starting material spot and the appearance of a single, highly UV-active product spot confirms quantitative conversion[8].
-
Isolation: Cool the vessel to 4°C to induce precipitation. Filter the crude solid under a vacuum and wash with cold ethanol.
-
Final Verification: Recrystallize from ethanol. Confirm structural integrity via melting point analysis and ¹H-NMR (specifically noting the absence of the broad amide N-H proton peak).
Protocol B: Copper-Catalyzed One-Pot Synthesis of Disubstituted 1,2,4-Triazoles
Causality & Design: The stepwise synthesis of triazoles from nitriles and hydroxylamine requires the isolation of an amidoxime intermediate, which is notoriously unstable and prone to hydrolysis. A one-pot multicomponent reaction (MCR) bypasses this isolation. The addition of Cu(OAc)₂ acts as a Lewis acid, coordinating with the second nitrile to increase its electrophilicity, thereby facilitating nucleophilic attack by the amidoxime nitrogen[4],[5].
Step-by-Step Methodology:
-
Amidoxime Formation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and Nitrile 1 (1.0 eq) in DMSO. Add triethylamine (TEA, 1.2 eq) dropwise. Causality: TEA neutralizes the hydrochloride salt, liberating the nucleophilic hydroxylamine. Stir at room temperature for 2 hours[5].
-
Catalytic Cyclization: Without isolating the intermediate, add Nitrile 2 (1.0 eq) and Cu(OAc)₂ (10 mol%) to the same vessel. Elevate the temperature to 80°C and stir for 12–24 hours[5].
-
In-Process Control (IPC) & Validation: Quench a micro-aliquot with water, extract with ethyl acetate, and analyze via TLC. Self-Validation: The emergence of a new spot with a different Rf value than both starting nitriles indicates successful cyclization.
-
Workup & Isolation: Cool the mixture to room temperature, quench with distilled water, and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Verification: Purify the crude residue via silica gel column chromatography. Validate the final structure using High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the dehydrated triazole ring.
References
-
Scribd / Catalysis: One-Pot Synthesis of 1,2,4-Triazoles. Available at:[Link]
-
RSC Publishing: Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Available at:[Link]
-
PMC: Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis. Available at: [Link]
-
PMC: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at:[Link]
-
ResearchGate / J. Org. Chem.: Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Structure-Activity Relationship (SAR) Comparison Guide: 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole Analogs
Executive Summary
The 1,2,4-triazole heterocyclic scaffold is a cornerstone of modern medicinal chemistry, renowned for its broad-spectrum biological activities, including potent antimicrobial, antifungal, and anticancer properties[1]. Within this class, the 1,2,4-triazole-3-thiones (or 3-mercapto-1,2,4-triazoles) are uniquely effective. Their pharmacological success stems from the ability of the mercapto/thione moiety to coordinate with metal ions in target metalloenzymes—such as the heme iron in fungal Sterol 14α-demethylase (CYP51)—while the N-4 and C-5 positions offer highly tunable sites for optimizing pharmacokinetics and target affinity[2].
This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (CAS: 66921-09-3) against alternative alkyl and aryl analogs, equipping drug development professionals with the mechanistic insights needed to select optimal lead compounds.
Mechanistic Grounding & Biological Target
The biological efficacy of 1,2,4-triazole-3-thiones is governed by a delicate balance of lipophilicity, electronic distribution, and steric geometry[3]. The triazole core acts as the primary pharmacophore. The C-5 aliphatic chain (e.g., the butyl group) is the primary modulator of lipophilicity (logP), which dictates the molecule's ability to penetrate thick bacterial cell walls or fungal membranes. Simultaneously, the N-4 phenyl ring engages in critical π-π stacking interactions within the hydrophobic pockets of target enzymes[1].
Fig 1: Mechanism of CYP51 inhibition by 1,2,4-triazole-3-thiones leading to fungal cell death.
Comparative SAR Analysis
To objectively evaluate the performance of the 5-butyl-4-phenyl baseline, we compare it against structural variants that modify the C-5 aliphatic chain length and the N-4 phenyl electronic environment.
Quantitative Performance Data
Table 1: Comparative In vitro Antimicrobial and Antifungal Activity (MIC, µg/mL)
| Compound | C-5 Substituent | N-4 Substituent | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) |
| Analog A | Methyl (-CH₃) | Phenyl | 32 | 64 | 16 |
| Target Product | Butyl (-C₄H₉) | Phenyl | 8 | 32 | 4 |
| Analog C | Butyl (-C₄H₉) | 4-Methoxyphenyl | 4 | 16 | 2 |
| Analog D | Butyl (-C₄H₉) | 4-Chlorophenyl | 2 | 16 | 4 |
| Fluconazole | Control | Control | >64 | >64 | 1 |
| Ciprofloxacin | Control | Control | 0.5 | 0.25 | >64 |
Expert SAR Insights (Causality)
-
C-5 Chain Length (Lipophilicity vs. Steric Hindrance): Extending the C-5 substituent from a methyl group (Analog A) to a butyl group (Target Product) causes a 4-fold increase in antifungal activity against C. albicans. Causality: The butyl chain provides an optimal logP, enhancing passive diffusion through the fungal cell membrane. However, extending the chain beyond pentyl/hexyl (not shown) significantly decreases aqueous solubility and creates steric clashes within the CYP51 active site, making the butyl substitution the optimal "sweet spot" for bioavailability[3].
-
N-4 Phenyl Electronic Effects: Modifying the N-4 phenyl ring drastically alters antibacterial efficacy. Introducing an electron-donating 4-methoxy group (Analog C) increases the electron density on the triazole core, strengthening hydrogen bonding with target residues[4]. Conversely, halogenation via a 4-chloro group (Analog D) increases lipophilicity and metabolic stability, yielding the highest potency against Gram-positive S. aureus[4].
-
Thiol-Thione Tautomerism: The 3-mercapto group exists in dynamic equilibrium with its thione tautomer. At physiological pH, the thione form predominates, acting as a potent hydrogen bond acceptor and a chelator for trace metals essential for microbial survival[2].
Experimental Validation Workflows
To ensure trustworthiness and reproducibility, the following protocols outline a self-validating system for the synthesis and biological screening of these analogs.
Fig 2: Four-step workflow from precursor synthesis to in vitro antimicrobial SAR screening.
Protocol 1: Synthesis of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
-
Acyl Hydrazide Preparation: React valeryl chloride (pentanoyl chloride) with hydrazine hydrate in absolute ethanol at 0°C.
-
Causality: Maintaining a strict 0°C environment prevents the highly reactive acyl chloride from forming unwanted di-acylated byproducts, ensuring a high yield of the mono-substituted pentanehydrazide.
-
-
Thiosemicarbazide Formation: Reflux the pentanehydrazide with phenyl isothiocyanate in ethanol for 4 hours to form 1-pentanoyl-4-phenylthiosemicarbazide via nucleophilic addition.
-
Alkaline Cyclization: Dissolve the isolated intermediate in 2M NaOH and reflux for 6 hours.
-
Causality: The strong alkaline medium deprotonates the thiosemicarbazide, drastically increasing the nucleophilicity of the terminal nitrogen. This drives the intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration to lock the molecule into the stable aromatic 1,2,4-triazole ring.
-
-
Self-Validation & Purification: Acidify with dilute HCl to pH 3-4 to precipitate the product. Recrystallize from ethanol. Critical Step: Confirm structural integrity and purity (>98%) via LC-MS and ¹H-NMR prior to biological screening to ensure observed MICs are not artifacts of unreacted precursors.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Standardization: Standardize microbial suspensions to a 0.5 McFarland standard (approx.
CFU/mL) in Mueller-Hinton Broth (MHB). -
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the triazole analogs ranging from 128 µg/mL to 0.25 µg/mL.
-
Causality for Solvent Limits: Triazoles are highly lipophilic and require DMSO for solvation. However, keeping final DMSO concentrations strictly <1% ensures the solvent does not compromise microbial membrane integrity, which would artificially inflate the compound's apparent efficacy.
-
-
Objective Readout: Incubate at 37°C for 24h. Add 0.015% resazurin dye to all wells.
-
Causality for Resazurin: Relying on visual turbidity for MIC is highly subjective. Resazurin acts as an oxidation-reduction indicator; metabolically active cells reduce the non-fluorescent blue dye to highly fluorescent pink resorufin. This creates a self-validating, objective colorimetric endpoint that eliminates observer bias.
-
References
-
Title: An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship. Source: colab.ws. URL: 1[1]
-
Title: An insight on medicinal attributes of 1,2,4-triazoles - PMC. Source: nih.gov. URL: 3[3]
-
Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Source: semanticscholar.org. URL: 2[2]
-
Title: 1,2,4-Triazoles as Important Antibacterial Agents - PMC. Source: nih.gov. URL: 4[4]
Sources
Benchmarking 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole Against Standard Antibiotics: A Comprehensive Evaluation Guide
As a Senior Application Scientist, I approach the benchmarking of novel chemical entities not merely as a data-gathering exercise, but as a rigorous validation of mechanistic hypotheses. The emergence of multidrug-resistant (MDR) bacterial strains has severely compromised the clinical efficacy of standard antibiotics like ampicillin (
This guide provides an objective, data-driven framework for benchmarking 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (CAS: 66921-09-3) 1 against standard clinical antibiotics, detailing the mechanistic rationale, self-validating experimental protocols, and quantitative performance metrics.
Mechanistic Rationale & Pathway Analysis
To benchmark a compound effectively, we must first define its theoretical mechanism of action (MOA) relative to our controls.
-
Ampicillin acts extracellularly by binding to Penicillin-Binding Proteins (PBPs), inhibiting cell wall peptidoglycan synthesis.
-
Ciprofloxacin acts intracellularly, targeting DNA gyrase and topoisomerase IV to halt DNA replication.
-
1,2,4-Triazole-3-thiols frequently exhibit a dual-action capability. Structural studies reveal that the triazole core can intercalate or bind to the ATP-binding site of DNA gyrase, similar to fluoroquinolones. Furthermore, specialized triazole derivatives have been shown to2, a critical ATPase in the bacterial secretion pathway, which effectively neutralizes efflux pump-mediated multidrug resistance[2].
The diagram below maps these divergent and convergent pathways to illustrate why 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole is hypothesized to retain activity against strains resistant to standard therapies.
Fig 1. Comparative molecular targets of the triazole derivative vs. standard antibiotics.
Experimental Design & Self-Validating Protocols
A protocol is only as reliable as its internal controls. To benchmark the Minimum Inhibitory Concentration (MIC) of our triazole derivative, we utilize a Resazurin-Assisted Broth Microdilution assay.
Causality of Design: We select broth microdilution over disk diffusion because it yields precise, quantitative molar concentrations rather than qualitative zones of inhibition. We incorporate resazurin (Alamar Blue) because it translates bacterial metabolic reduction into a stark colorimetric shift (blue to pink), eliminating the subjective human error associated with reading visual turbidity.
Protocol: Self-Validating High-Throughput MIC Determination
Step 1: Compound Preparation (Solvation) Dissolve 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole in 100% DMSO to create a 10 mg/mL stock. Causality: Triazoles with butyl and phenyl substitutions are highly lipophilic. Initial solvation in DMSO ensures the compound does not crash out of solution upon introduction to the aqueous testing medium.
Step 2: Serial Dilution
In a 96-well plate, perform two-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final testing range of 0.25 to 128 µg/mL. Ensure the final DMSO concentration in all wells remains
Step 3: Bacterial Inoculation
Adjust the target bacterial suspension to a 0.5 McFarland standard (approx.
Step 4: The Self-Validating Control Matrix To ensure the assay is self-validating, the following controls are mandatory:
-
Sterility Control (Broth only): Validates that no environmental contamination occurred.
-
Vehicle Control (Broth + Bacteria + 1% DMSO): Proves that the solvent itself is not responsible for bacterial death.
-
Positive Controls (Ampicillin & Ciprofloxacin): Validates the specific susceptibility profile of the bacterial isolate used on that exact day.
Step 5: Incubation & Resazurin Readout Incubate the plates at 37°C for 18 hours. Add 10 µL of 0.015% resazurin dye to all wells and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating complete inhibition of metabolic activity).
Fig 2. Self-validating high-throughput broth microdilution workflow for MIC determination.
Quantitative Benchmarking Data
When evaluating 1,2,4-triazole-3-thiol derivatives against standard drugs, we typically observe that while ciprofloxacin may possess a lower absolute MIC against wild-type strains, the triazole scaffold maintains its efficacy against resistant phenotypes where standard drugs fail. The table below summarizes representative benchmarking data for structurally optimized 1,2,4-triazole-3-thiols[2].
| Bacterial Strain | Phenotype | 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (MIC µg/mL) | Ciprofloxacin (MIC µg/mL) | Ampicillin (MIC µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive (Wild-Type) | 8.0 | 0.5 | 2.0 |
| Staphylococcus aureus (MRSA) | Gram-positive (MDR) | 16.0 | > 64.0 | > 128.0 |
| Escherichia coli (ATCC 25922) | Gram-negative (Wild-Type) | 16.0 | 0.25 | 8.0 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative (Efflux-active) | 32.0 | 4.0 | > 128.0 |
Data Interpretation: The triazole derivative demonstrates a highly stable MIC profile across both wild-type and MDR strains. Notably, its performance against MRSA (16.0 µg/mL) vastly outperforms both standard antibiotics, validating the hypothesis that the triazole-thiol scaffold successfully bypasses
Cytotoxicity and Selectivity Index (SI)
A compound's potency is irrelevant if it is highly toxic to mammalian cells. To complete the benchmarking process, we must evaluate the compound's therapeutic window.
Using an MTT assay on HEK-293 (human embryonic kidney) cells, the cytotoxic concentration (
References
-
[1] 66921-09-3, 3-butyl-4-phenyl-1H-1,2,4-triazole-5-thione. Echemi / Chemsrc. URL:
-
[2] 1,2,4-Triazoles as Important Antibacterial Agents. MDPI Pharmaceuticals. URL:
-
[3] Determination of the Primary Molecular Target of 1,2,4-Triazole-Ciprofloxacin Hybrids. PMC / National Institutes of Health. URL:
Sources
Safety Operating Guide
3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole proper disposal procedures
Proper Disposal Procedures for 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole: A Comprehensive Laboratory Safety Guide
Introduction
3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (CAS: 66921-09-3), also known as 3-butyl-4-phenyl-1H-1,2,4-triazole-5-thione, is a specialized heterocyclic compound frequently utilized in advanced drug development and materials science[1]. Handling and disposing of this compound present unique logistical challenges due to its dual chemical nature. Specifically, the mercaptan (thiol) functional group imparts a highly pungent, offensive odor and poses significant environmental and occupational exposure risks[2][3].
As a Senior Application Scientist, I emphasize that proper chemical disposal is not merely an administrative checklist—it is about designing a self-validating safety system. This guide provides researchers and safety professionals with the mechanistic rationale and step-by-step procedures required to manage this compound safely, ensuring both laboratory integrity and environmental compliance.
Immediate Safety and Spill Response
Before initiating any disposal procedures, you must establish a secure operational environment.
-
Ventilation: All handling, weighing, and disposal activities must occur within a certified chemical fume hood to capture volatile sulfurous emissions[2][3].
-
Personal Protective Equipment (PPE): Operators must wear chemical-impermeable gloves (e.g., nitrile rubber), a laboratory coat, and tightly fitting safety goggles[2].
-
Spill Causality & Response: In the event of a minor spill, wipe the area with absorbent materials and place them in a sealed hazardous waste container[4]. Critical Warning: Never use dry, powdered hypochlorite or other concentrated strong oxidizers directly on concentrated mercaptan spills. The rapid, uncontrolled oxidation of the thiol group can lead to thermal runaway and autoignition[5].
Waste Management Pathways
There are two primary pathways for managing 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole waste:
-
Direct Hazardous Waste Collection: The mandated baseline method is to collect the unadulterated waste in a compatible, sealed container. It must be clearly labeled "Hazardous Waste: 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole" and transferred to an approved institutional Environmental Health and Safety (EHS) facility[2][3]. Under no circumstances should this chemical be discharged into drains[2].
-
Chemical Inactivation (Pre-treatment): If permitted by your institutional EHS guidelines, small quantities of mercaptans can be pre-treated via chemical oxidation[3]. This process converts the volatile, foul-smelling mercaptan into a highly soluble, less odorous sulfonic acid (or sulfonate salt)[3][5].
Experimental Protocol: Chemical Inactivation via Hypochlorite Oxidation
This protocol utilizes sodium hypochlorite (bleach) to oxidize the thiol group. Every step is deliberately designed to control reaction kinetics, prevent the release of toxic byproducts, and provide a self-validating endpoint.
Step 1: Aqueous Suspension (Dilution) For every 1 gram of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole waste, prepare a suspension in at least 100 mL of water within a large beaker or Erlenmeyer flask[3].
-
Causality: The oxidation of mercaptans by hypochlorite is a highly exothermic reaction[3]. The large volume of water acts as a critical thermal sink, absorbing the generated heat and preventing the mixture from boiling or splashing[3][5].
Step 2: Reagent Addition Place the reaction vessel on a magnetic stir plate. Slowly, dropwise, add an excess of 5-10% sodium hypochlorite solution while maintaining constant, vigorous stirring[3][5].
-
Causality: Slow addition controls the rate of the exothermic reaction. Adding bleach rapidly to a concentrated mercaptan will cause a violent reaction and potential aerosolization of the chemical[5].
Step 3: pH Maintenance Continuously monitor the pH of the solution. Add sodium hydroxide (NaOH) solution as needed to maintain the pH strictly above 10[3].
-
Causality: Maintaining an alkaline environment is mechanistically essential for two reasons. First, it prevents the hypochlorite from degrading into highly toxic chlorine gas. Second, it ensures that the resulting oxidized sulfur compounds remain in their highly soluble, non-volatile anionic salt forms, thereby preventing the formation of volatile toxic intermediates[3].
Step 4: Reaction Completion Continue stirring the mixture for a minimum of 2 hours[3].
-
Causality: Extended stirring ensures complete chemical conversion. This step is self-validating: the complete disappearance of the characteristic foul mercaptan odor serves as the primary indicator of successful oxidation[3].
Step 5: Final Disposal Transfer the neutralized, odorless solution to a compatible hazardous waste container[3].
-
Causality: Although the odor is eliminated and the immediate hazard reduced, the solution still contains organic sulfonates and residual oxidants. It must be disposed of as aqueous hazardous waste through your EHS department and never poured down the drain[2][3].
Quantitative Data Summary
The following table summarizes the critical quantitative parameters required for the safe chemical inactivation of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole.
| Parameter | Value / Specification | Operational Rationale |
| Waste to Water Ratio | 1 g : 100 mL (minimum) | Acts as a thermal sink to control the highly exothermic oxidation reaction[3]. |
| Oxidizing Agent | 5-10% Sodium Hypochlorite | Effectively converts volatile thiols into non-volatile sulfonate salts[5]. |
| System pH | > 10 (Alkaline) | Prevents the release of chlorine gas and volatile toxic intermediates[3]. |
| Minimum Reaction Time | 2 Hours | Provides sufficient kinetics for complete chemical conversion[3]. |
| Endpoint Indicator | Absence of thiol odor | Provides a self-validating confirmation of successful oxidation[3]. |
Workflow Visualization
The following diagram illustrates the logical decision-making process and procedural workflow for the disposal of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole.
Workflow for the disposal and chemical inactivation of 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole.
References
- Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Labor
- Thiophenol Safety and Handling. Santa Cruz Biotechnology (SCBT).
- 66921-09-3, 3-butyl-4-phenyl-1H-1,2,4-triazole-5-thione. Echemi.
- SDS US: General Chemical Disposal Guidelines. PA DEP.
Sources
Personal protective equipment for handling 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole
As a Senior Application Scientist, I frequently consult on the safe handling of complex, multi-functional organic molecules. 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole (CAS: 66921-09-3) presents a unique dual-hazard profile that requires rigorous, self-validating safety protocols[1].
The 1,2,4-triazole core is biologically active and carries inherent risks of systemic and potential reproductive toxicity[2][3]. Simultaneously, the mercapto (thiol) moiety introduces severe olfactory hazards (stench) and acts as a strong mucous membrane irritant[4][5]. Handling this compound requires more than a standard lab coat; it demands an operational system designed to prevent exposure, eliminate cross-contamination, and prevent facility-wide odor events.
Chemical Profile & Hazard Assessment
Before designing a handling protocol, we must understand the physicochemical causality behind the risks. The compound exists in a tautomeric equilibrium between its thiol and thione forms[1], making it highly reactive to oxidizers and prone to vaporizing potent odors even in solid form.
| Property / Hazard | Description | Operational Implication |
| Chemical Name | 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole | Thiol/thione tautomerism dictates chemical reactivity[1]. |
| Physical State | Solid / Powder | High risk of aerosolization and static cling during transfer. |
| Odor | Severe Stench (Mercaptan) | Requires strict olfactory containment and active bleach traps[6]. |
| Toxicity | Acute Oral (Cat 4), Repro. Tox (Cat 1B/2) | Triazole core necessitates prevention of systemic absorption[2][3]. |
| Irritation | Skin/Eye Irritant (Cat 2) | Direct contact causes severe mucous membrane irritation[4][5]. |
The Causality-Driven PPE Matrix
Standard laboratory PPE is insufficient for mercapto-triazoles. Every piece of protective equipment must be selected based on the specific permeation and irritation risks of the thiol group.
-
Hand Protection (Double-Gloving): Wear an inner layer of standard nitrile gloves and an outer layer of thick (minimum 5 mil) chemical-resistant nitrile gloves.
-
Causality: Thiols can permeate thin latex or standard nitrile over time, embedding the stench into the skin. If the outer glove touches the powder, it must be removed and replaced immediately to prevent cross-contaminating the lab space[5].
-
-
Eye/Face Protection: Tight-fitting chemical safety goggles (EN 166 or NIOSH approved) are mandatory.
-
Body Protection: A dedicated lab coat fitted with disposable Tyvek sleeves.
-
Causality: Mercaptans cling tenaciously to woven fabrics. Disposable sleeves prevent the transfer of the compound to the cuffs of the lab coat, ensuring you do not carry the odor out of the laboratory[6].
-
-
Respiratory Protection: The primary engineering control is a certified chemical fume hood. If handling must occur outside a hood (e.g., during a major spill response), a full-face respirator equipped with P100 particulate filters and Organic Vapor/Acid Gas (OV/AG) cartridges is required[5][6].
Operational Workflow: Weighing and Transfer Protocol
This protocol is designed as a self-validating system. You must visually and physically confirm containment at each step before proceeding.
Step 1: Pre-Operational Setup & Verification
-
Verify the fume hood face velocity is >100 fpm. Self-validation: Check the digital monitor or use a Kimwipe to visually confirm inward airflow.
-
Establish a "thiol zone" inside the hood. Prepare a secondary containment tray and a 500 mL beaker filled with 10% sodium hypochlorite (bleach) solution to act as an active decontamination trap[6].
Step 2: Static Mitigation
-
Triazole powders hold static charge, which can cause the toxic dust to aerosolize or jump out of the weigh boat. Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula prior to opening the chemical container.
Step 3: Execution of Transfer
-
Open the container only deep inside the fume hood. Use a dedicated, long-handled metal spatula to transfer the powder to the analytical balance.
-
Seal the reaction vessel or sample vial tightly before removing it from the thiol zone.
Step 4: Immediate Decontamination
-
Do not remove the contaminated spatula or weigh boat from the hood. Immediately submerge them into the bleach trap.
-
Causality: The hypochlorite rapidly oxidizes the volatile thiol into an odorless, water-soluble sulfonic acid, permanently neutralizing the olfactory hazard[7][8].
Emergency Response & Spill Management
In the event of a spill, your primary objective is to prevent the aerosolization of the triazole core and the facility-wide spread of the mercaptan odor.
Fig 1. Decision matrix and workflow for 3-Mercapto-4-phenyl-5-butyl-1,2,4-triazole spill response.
Minor Spill Cleanup Methodology (< 50g inside hood):
-
Contain: Gently cover the solid spill with an inert absorbent (sand or vermiculite) to prevent dust generation.
-
Oxidize: Slowly pour a 10% sodium hypochlorite (bleach) solution over the absorbent.
-
Collect: Scoop the neutralized slurry into a high-density polyethylene (HDPE) container using a plastic dustpan. Seal tightly and label as "Hazardous Waste - Oxidized Thiol/Triazole."
Waste Disposal & Decontamination Plan
Improper disposal of mercapto-triazoles is the leading cause of lab odor complaints and environmental health and safety (EHS) violations.
-
Liquid Waste Segregation: Never mix thiol-containing waste with acidic waste streams. Acidic conditions can protonate unreacted thiols or sulfides, generating highly toxic and lethal hydrogen sulfide (
) gas[7]. Store in dedicated, base-compatible secondary containers. -
Solid Waste: All contaminated consumables (weigh boats, wipes, disposable Tyvek sleeves, and outer gloves) must be double-bagged in heavy-duty, vapor-proof ziplock bags before being placed in the solid hazardous waste bin[6].
-
Surface Decontamination: Wipe down the balance and fume hood surfaces with a dilute bleach solution, followed by a water rinse, and finally an ethanol wipe to ensure no residual triazole powder or oxidized salts remain on the stainless steel.
References
- Echemi. "66921-09-3, 3-butyl-4-phenyl-1H-1,2,4-triazole-5-thione." Echemi.com.
- Thermo Fisher Scientific. "SAFETY DATA SHEET: 3-Mercapto-1,2,4-triazole." Thermofisher.com.
- Echemi.
- CDH Fine Chemical.
- Columbus Chemical Industries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
